Product packaging for Phenylacetylene(Cat. No.:CAS No. 126716-66-3)

Phenylacetylene

Cat. No.: B148695
CAS No.: 126716-66-3
M. Wt: 102.13 g/mol
InChI Key: UEXCJVNBTNXOEH-UHFFFAOYSA-N
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Description

Significance of Phenylacetylene (B144264) as a Prototypical Terminal Alkyne

This compound is widely recognized as a prototypical terminal alkyne in chemical research. wikipedia.org This significance stems from the presence of the acidic terminal hydrogen atom and the reactive carbon-carbon triple bond. These features allow this compound to undergo a variety of characteristic alkyne reactions, including deprotonation, nucleophilic additions, cycloadditions, and coupling reactions. Its relatively simple structure, compared to more complex alkynes, facilitates the study of fundamental reaction mechanisms and the development of new catalytic systems. For instance, it is used to investigate the mechanism of palladium-catalyzed oxidative carbonylation reactions and is involved in polymerization processes to form polythis compound. chemicalbook.com The Csp–H bond in terminal alkynes like this compound can be directly activated in the presence of suitable catalysts, such as certain iridium(I) complexes. rsc.org

This compound as an Analog for Acetylene (B1199291) in Research Applications

Due to its liquid state at standard conditions, this compound is often employed in research as a more easily handled analog for acetylene gas. chemicalbook.comsciencemadness.orgwikipedia.orglabscoop.com This physical property simplifies experimental procedures and safety considerations in laboratory settings compared to working with a flammable gas like acetylene. While acetylene itself is a fundamental building block, the liquid nature of this compound makes it a convenient substitute for exploring reactions and methodologies relevant to terminal alkynes. Research has utilized this compound as a substitute for acetylene in various chemical reactions, including the synthesis of acetophenone (B1666503) and in Sonogashira coupling reactions. sciencemadness.org Studies comparing poly(this compound) systems with poly(phenylethylene) equivalents have also utilized this compound as an analog to understand the impact of the alkyne chain on material properties. bibliotekanauki.pl

Historical Context of this compound Synthesis and Reactions

The synthesis and reactions of this compound have been explored for many years, contributing to the development of organic synthesis methodologies. Historically, this compound has been prepared through various elimination reactions. One method involves the elimination of hydrogen bromide from β-bromostyrene using bases like potassium hydroxide (B78521) or sodium amide in liquid ammonia (B1221849). labscoop.comorgsyn.orgorgsyn.org Another historical route is the treatment of styrene (B11656) dibromide with sodium amide in liquid ammonia or potassium hydroxide in methanol. orgsyn.orgorgsyn.org The elimination of halogen acid from α- or β-halostyrenes using sodamide has also been documented. orgsyn.org Furthermore, the decarboxylation of phenylpropiolic acid by heating with substances like phenol (B47542), aniline, or barium hydroxide represents another historical synthesis method. orgsyn.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6 B148695 Phenylacetylene CAS No. 126716-66-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethynylbenzene
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InChI

InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H
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InChI Key

UEXCJVNBTNXOEH-UHFFFAOYSA-N
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Canonical SMILES

C#CC1=CC=CC=C1
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Molecular Formula

C8H6
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Related CAS

120851-94-7, 25038-69-1
Record name Benzene, ethynyl-, homopolymer, (Z)-
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Record name Poly(phenylacetylene)
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DSSTOX Substance ID

DTXSID1060211
Record name Phenylacetylene
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Molecular Weight

102.13 g/mol
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Physical Description

Liquid; [Merck Index]
Record name Phenylacetylene
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Vapor Pressure

2.06 [mmHg]
Record name Phenylacetylene
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CAS No.

536-74-3, 28213-80-1
Record name Phenylacetylene
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Record name Ethynylbenzene
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Record name Benzene, ethenyl-, trimer
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Record name Benzene, ethynyl-
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Record name Phenylacetylene
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Record name ETHYNYLBENZENE
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Advanced Synthetic Methodologies for Phenylacetylene and Its Derivatives

Elimination Reactions for Phenylacetylene (B144264) Synthesis

Elimination reactions are a fundamental approach for the synthesis of alkynes, including this compound, typically involving the removal of two leaving groups from adjacent carbon atoms. wikipedia.orgwikipedia.org

One common method for preparing this compound in the laboratory is the dehydrohalogenation of styrene (B11656) dibromide (1,2-dibromo-1-phenylethane). wikipedia.orgsciencemadness.orgchemeurope.com This reaction involves the removal of two equivalents of hydrogen bromide (HBr) from the styrene dibromide molecule. wikipedia.orgchemeurope.com Strong bases are typically employed to facilitate this double elimination. wikipedia.orgsciencemadness.org For instance, the reaction can be carried out using sodium amide in liquid ammonia (B1221849). wikipedia.orgsciencemadness.orgchemeurope.com Alternatively, molten potassium hydroxide (B78521) can be used as the base. wikipedia.orgsciencemadness.orgchemeurope.com The reaction with alkali metal hydroxides in the presence of non-primary alcohols (specifically those with 3 to 5 carbon atoms, potentially containing up to 50% water) at elevated temperatures (100-175 °C) and under pressure has been shown to yield this compound in higher amounts. google.com The use of secondary and tertiary alcohols as solvents in this process is preferred as it minimizes the formation of by-products like alkoxystyrene, which can occur when using primary alcohols. google.com The reaction time can range from approximately 1 hour to several hours, depending on the temperature. google.com The amount of alkali metal hydroxide used is typically in the range of 2 to 4 moles, preferably 2 to 3 moles, per mole of styrene dibromide. google.com The solvent concentration is usually between 0.5 and 10 moles, preferably 0.5 and 3 moles, of styrene dibromide per liter of solvent. google.com

This compound can also be synthesized via the dehydrohalogenation of α- and β-halostyrenes. wikipedia.org This involves the removal of a single molecule of hydrogen halide from a halostyrene isomer. β-bromostyrene, for example, can be converted to this compound by treatment with molten potassium hydroxide. orgsyn.org The reaction involves dropping the β-bromostyrene onto the molten base while gradually increasing the temperature to distill off the lower-boiling this compound product from the higher-boiling starting material. orgsyn.org Other bases and conditions, such as sodium ethoxide or potassium hydroxide in alcohol, sodium in liquid ammonia, or sodamide, have also been reported for the conversion of β-halostyrenes to this compound. orgsyn.org Similarly, α-chlorostyrene and α-bromostyrene can be converted to this compound using sodamide. orgsyn.org

Another method for the preparation of this compound is the decarboxylation of phenylpropiolic acid. wikipedia.orgorgsyn.org This reaction involves the removal of a carbon dioxide molecule from phenylpropiolic acid, resulting in the formation of the alkyne. orgsyn.org Phenylpropiolic acid can be converted to this compound by heating with agents such as phenol (B47542), aniline, or barium hydroxide. orgsyn.org

Dehydrohalogenation of α- and β-Halostyrenes

Cross-Coupling Reactions in this compound Synthesis

Cross-coupling reactions, particularly the Sonogashira coupling, represent a powerful and widely used approach for the formation of carbon-carbon bonds, including the synthesis of this compound derivatives. Current time information in Bangalore, IN.easychem.org

The Sonogashira coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org this compound is frequently employed as a terminal alkyne in Sonogashira coupling reactions. sigmaaldrich.com

The palladium-catalyzed Sonogashira coupling is a prominent method for synthesizing substituted phenylacetylenes. wikipedia.orgCurrent time information in Bangalore, IN.easychem.orgfishersci.ca This reaction typically utilizes a palladium catalyst, often in conjunction with a copper co-catalyst, and a base. wikipedia.orgscielo.org.za Common palladium catalysts include palladium-phosphorus complexes such as Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂. scielo.org.zalibretexts.org While Pd(PPh₃)₂Cl₂ is more soluble and stable, both catalysts may require catalyst loadings up to 5% for good yields. libretexts.org Copper(I) iodide (CuI) is a frequently used copper co-catalyst, which accelerates the reaction but can sometimes lead to the formation of alkyne dimers. wikipedia.orgscielo.org.zawikipedia.org The reaction is generally carried out under mild conditions, including at room temperature, and can be performed in various solvents, including aqueous media. wikipedia.org A base, such as triethylamine (B128534), is also typically present in excess. scielo.org.zalibretexts.orgfishersci.caatamanchemicals.com

The mechanism of the Sonogashira coupling is generally accepted to involve a palladium catalytic cycle and a copper catalytic cycle. wikipedia.orglibretexts.org The palladium cycle begins with the oxidative addition of the aryl or vinyl halide to the Pd(0) catalyst. wikipedia.orglibretexts.org The alkyne is activated in the copper cycle, forming a copper acetylide. wikipedia.orgrsc.org Transmetallation between the palladium complex and the copper acetylide then occurs, followed by reductive elimination to form the carbon-carbon bond and regenerate the Pd(0) catalyst. wikipedia.orgrsc.org

Variations of the Sonogashira coupling exist, including copper-free conditions. wikipedia.orgscielo.org.za In some copper-free Sonogashira reactions, palladium catalysts derived from N-heterocyclic carbenes (NHCs) have been used for the cross-coupling of this compound with bromoacetophenone in the presence of triethylamine. libretexts.org Palladium-substituted ceria solid solutions have also been explored as quasi-heterogeneous catalysts for copper- and ligand-free Sonogashira couplings of iodoarenes with this compound in water/acetonitrile mixtures. scielo.org.za These reactions are believed to proceed via a Pd(0)/Pd(II) mechanism involving leached Pd(0) species. scielo.org.za

Research findings highlight the effectiveness of palladium-catalyzed Sonogashira coupling for synthesizing diarylacetylenes from aryl iodides and bromides with various substituents, often resulting in high yields. rsc.org Aryl iodides and bromides are generally better substrates than aryl chlorides in these reactions. rsc.org

Interactive Data Table: Palladium-Catalyzed Sonogashira Coupling Examples

Aryl HalideAlkynePalladium CatalystCopper Co-catalystBaseSolventTemperature (°C)Yield (%)Source
IodobenzeneAcetylene (B1199291)Pd(PPh₃)₄CuITriethylamineVariousMild- wikipedia.org
4-IodoanisoleThis compoundCuI (5 mol%)3-Pphen (5 mol%)K₂CO₃ (2 equiv.)Water100Good rsc.org
1-Bromo-1-phenylethaneThis compoundCuOAc (10 mol%)N,N,P-ligand (12 mol%)Cs₂CO₃ (2 equiv.)Et₂ORoom Temp.94 rsc.org
IodoarenesThis compoundPd₀.₀₂Ce₀.₉₈O₂₋δNoneTriethylamineH₂O/Acetonitrile-Good to Excellent scielo.org.za

Note: Yields and specific conditions may vary depending on the specific substrates and reaction optimization.

Sonogashira Coupling Variations

Copper-Free Sonogashira Couplingwikipedia.org

The Sonogashira coupling is a widely used palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. While traditionally employing a copper co-catalyst, the development of copper-free variants offers advantages, including avoiding undesired alkyne homocoupling (Glaser coupling) which can occur in the presence of copper salts. researchgate.netacs.org

In the copper-free Sonogashira coupling, the reaction typically involves a palladium catalyst, a terminal alkyne (such as this compound), and an aryl or vinyl halide in the presence of a base. researchgate.netlibretexts.org The mechanism involves oxidative addition of the aryl halide to a Pd(0) catalyst, followed by activation of the alkyne and transmetallation, and finally reductive elimination to form the coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

Recent advancements in copper-free Sonogashira coupling for the synthesis of diarylacetylenes, including those derived from this compound, have focused on using specific palladium complexes, such as NHC palladium hydroxo dimers, which can facilitate the coupling of aryl chlorides and bromides with terminal acetylenes with very low catalyst loadings (down to ppm levels). preprints.org Water can act as the base in some of these systems. preprints.org

Data on copper-free Sonogashira coupling of 4-chlorotoluene (B122035) with this compound using a specific palladium catalyst (Pd-1) showed high turnover numbers (TON) up to 560,000. preprints.org The reaction conditions often involve a palladium catalyst, a base (like KOH or amines), and a solvent (such as ethanol (B145695) or DMF) at elevated temperatures or under microwave irradiation. researchgate.netpreprints.org

Synthesis of this compound Monodendronsnih.gov

This compound monodendrons are branched macromolecules built upon a this compound framework. These structures are of interest for their rigid, shape-persistent nature and potential applications in areas like molecular electronics, light harvesting, and supramolecular chemistry. cmu.edubohrium.comresearchgate.net

The synthesis of this compound monodendrons often utilizes iterative divergent or convergent approaches, employing coupling reactions to build the dendritic structure generation by generation. bohrium.com A common strategy involves monomers with protected functional groups that can be selectively deprotected and coupled in a stepwise manner. bohrium.com For example, the use of monomers with triazene (B1217601) groups that can be transformed into aryl iodides for subsequent coupling reactions has been reported. cmu.edubohrium.com

Maintaining solubility as the dendrimer grows is a significant challenge, and the incorporation of solubilizing groups, such as tert-butyl-phenyl peripheral groups, has proven effective in synthesizing higher generation dendrimers. cmu.edubohrium.com Solid-phase synthesis methods have also been explored to facilitate purification and potentially increase production rates, particularly for earlier generation monodendrons. bohrium.comresearchgate.net

Research has demonstrated the synthesis of this compound monodendrons up to significant molecular weights (e.g., 40 kDa), although challenges like oxidative dimerization of monomers or intermediates can arise, especially at higher generations. cmu.edubohrium.com

Controlled Synthesis of this compound Sequences for Nanoarchitecturescapes.gov.br

The controlled synthesis of this compound sequences is crucial for constructing precise nanoarchitectures with defined shapes and functionalities. These sequences serve as rigid building blocks for creating larger supramolecular assemblies, macrocycles, and other nanoscale structures. bohrium.comosti.govcapes.gov.br

Iterative synthetic methods are frequently employed to achieve precise control over the length and sequence of this compound oligomers. bohrium.comosti.gov These methods often rely on complementary protecting group strategies to allow for sequential coupling reactions. bohrium.com For instance, the use of N,N-dialkylaryltriazenes, which can be converted to aryl iodides, has been reported in the iterative synthesis of linear this compound oligomers. bohrium.com

Solid-phase synthesis techniques have also been applied to the controlled synthesis of this compound sequences, offering advantages in terms of purification and potential for automation. bohrium.com These precisely synthesized oligomers can then be used as precursors for the formation of macrocyclic hydrocarbons and other complex nanoarchitectures. bohrium.comcapes.gov.br The ability to control the sequence and length allows for the investigation of structure-property relationships and the design of materials with specific aggregation behavior and electronic properties. osti.govcapes.gov.br

One-Pot Synthetic Approaches to Phenylacetylenecapes.gov.br

One-pot synthetic approaches aim to synthesize this compound or its derivatives in a single reaction vessel without isolating intermediates, offering potential advantages in terms of efficiency and reduced waste.

Synthesis from Styrene Derivativescapes.gov.br

One-pot methods for synthesizing terminal alkynes, including this compound derivatives, from readily available terminal alkenes like styrene derivatives have been developed. nih.gov One such approach involves a sequence of reactions starting from a styrene derivative. nih.gov

A reported one-pot process for converting terminal alkenes to the corresponding alkynes involves a ruthenium-catalyzed dehydrogenative hydrosilylation followed by an oxidative dehydrogenative reaction of the resulting vinyl silane (B1218182) intermediate. nih.gov This method utilizes commercially available reagents and can be carried out under mild conditions. nih.gov

For styrene derivatives, this one-pot transformation can yield this compound derivatives with various substituents on the phenyl ring. nih.gov Research findings indicate that a variety of para-substituted styrene derivatives can be converted to the corresponding this compound derivatives in good yields using this method. nih.gov

Styrene Derivative SubstituentProduct Yield (%)
Methyl60
Trifluoromethyl62
Bromide82
tert-Butyl99
Methyl ester46
Methoxy30

Table 1: Yields for the one-pot synthesis of substituted this compound derivatives from corresponding styrene derivatives. nih.gov

While this method is effective for many styrene derivatives, some, like the methoxy-substituted derivative, may produce significant amounts of aldehyde byproducts. nih.gov

Dimetallation Strategies for Substituted Phenylacetylenesacs.org

Dimetallation strategies involve the introduction of two metal atoms into a molecule, allowing for subsequent functionalization at specific positions. For this compound, dimetallation can enable the synthesis of ortho-substituted derivatives. researchgate.net

This compound can be dimetallated using strong bases, such as a mixture of n-butyllithium and potassium tert-butoxide (Schlosser's base). researchgate.netresearchgate.net Treatment of this compound with two equivalents of n-butyllithium and one equivalent of potassium tert-butoxide in a mixture of tetrahydrofuran (B95107) and hexane (B92381) at low temperatures can lead to the formation of the ortho-metallated species, specifically o-K-C6H4-C≡C-Li. researchgate.net

Alternatively, dimetallation with n-butyllithium and N,N,N',N'-tetramethylethanediamine (TMEDA) can also yield ortho-metallated phenylacetylide, although it may result in a mixture containing meta and para isomers as well. researchgate.net The ortho-metallated species can then be reacted with various electrophiles to introduce substituents at the ortho position of the phenyl ring, providing a route to ortho-substituted this compound derivatives. researchgate.netresearchgate.net These dimetallated intermediates can also be transformed into dilithio or di-Grignard derivatives. researchgate.net

Stereoregular Polymerization of this compound using Organometallic Complexescmu.edu

The polymerization of this compound can yield poly(this compound) (PPA), a conjugated polymer with interesting electronic and optical properties. Controlling the stereochemistry of the polymerization is crucial for obtaining polymers with defined structures and enhanced properties. Organometallic complexes, particularly those of rhodium, have proven effective in catalyzing the stereoregular polymerization of this compound. acs.orgcmu.edursc.orgresearchgate.netunizar.es

Rhodium(I) complexes are known to efficiently polymerize this compound derivatives through a coordination-insertion mechanism, often leading to stereoregular polymers with a cis-transoidal backbone structure. acs.orgcmu.edursc.orgresearchgate.net The catalytic activity and the stereoregularity of the resulting polymer can be influenced by the ligands on the rhodium complex and the reaction conditions. acs.orgcmu.edursc.orgresearchgate.netunizar.es

Specific rhodium(I) complexes, such as those bearing N-functionalized N-heterocyclic carbene (NHC) ligands or tris(pyrazolyl)borato ligands, have been reported to catalyze the polymerization of this compound, affording stereoregular PPAs with high molar masses. acs.orgrsc.org The presence of a co-catalyst, such as an amine, can also play a significant role in the polymerization process, influencing initiation efficiency and molecular weight distribution. cmu.eduunizar.es

Research findings highlight the ability of certain rhodium(I) complexes to mediate the controlled polymerization of this compound and its substituted derivatives, yielding polymers with predictable molecular weights and low polydispersities. cmu.eduresearchgate.net Detailed NMR analysis has been used to confirm the cis-transoidal structure of the polyene backbone in polymers obtained using these organometallic catalysts. cmu.eduresearchgate.net

Catalyst TypeKey Ligands/FeaturesStereoregularityMolecular Weight (Mw) Range ( g/mol )Notes
Rhodium(I) complexes with N-functionalized NHC ligandsN-functionalized substituent (e.g., aminopropyl)StereoregularUp to 2 x 10^6Efficient without external base. rsc.org
Rhodium(I) tris(pyrazolyl)borato complexesSubstituents on pyrazolyl groupsHighly Stereoregular (cis-transoidal)Not specified in snippet, but efficient catalysts. acs.orgActivity affected by steric bulk of substituents. acs.org
Rhodium(I) complex with phenylethynyl, norbornadiene, and triphenylphosphine (B44618) ligandsRh(C≡CC6H5)(nbd)[P(C6H5)3] + DMAPStereoregular (cis-transoidal)Controlled, predictable molecular weightDMAP necessary for low polydispersities. cmu.edu
Rhodium(I)-vinyl complexes with fluorenyl and fluorinated phosphine (B1218219) ligandsRh(nbd)(CPh=CFlu)P(ArF)3Highly Stereoregular (cis-transoidal)Up to 2.40 x 10^5 (Mn)Achieved high cis contents (up to 96%). researchgate.net
Rhodium(I) complexes with 2-(diphenylphosphino)pyridine (Ph2PPy) ligand[Rh(diene)(Ph2PPy)]n n+ + iPrNH2Highly StereoregularUp to 3.42 x 10^5 (Mw)iPrNH2 co-catalyst important for efficiency and stereoregularity. unizar.es

Table 2: Examples of organometallic rhodium complexes used for stereoregular polymerization of this compound. acs.orgcmu.edursc.orgresearchgate.netunizar.es

The development of well-defined organometallic initiators has enabled living polymerization in some cases, allowing for the synthesis of polymers with narrow molecular weight distributions and the preparation of block copolymers. cmu.edu

Reaction Mechanisms and Organic Transformations of Phenylacetylene

General Reactivity of Terminal Alkynes

Terminal alkynes are characterized by the presence of a hydrogen atom bonded to one of the sp-hybridized carbon atoms of the triple bond. This hydrogen is weakly acidic (pKa around 25), allowing terminal alkynes to be deprotonated by sufficiently strong bases to form acetylide anions. These anions are nucleophilic and can participate in various reactions, such as alkylations and additions to carbonyl compounds. The carbon-carbon triple bond itself is electron-rich and can act as a nucleophile in the presence of electrophiles or be activated by metal catalysts for addition reactions. Phenylacetylene (B144264), as a terminal alkyne, exhibits these characteristic reactivities.

Addition Reactions

The carbon-carbon triple bond in this compound is susceptible to various addition reactions, where atoms or groups of atoms add across the triple bond. These reactions can be catalyzed by acids, bases, or transition metals, leading to the formation of diverse products.

Hydration Reactions

Hydration of alkynes involves the addition of water across the triple bond, typically resulting in the formation of an enol, which quickly tautomerizes to a more stable ketone or aldehyde. For terminal alkynes like this compound, hydration typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms (the terminal carbon), and the hydroxyl group adds to the more substituted carbon. vedantu.com This leads to the formation of a methyl ketone. In the case of this compound, the product is acetophenone (B1666503). wikipedia.orgdoubtnut.com

The hydration of this compound to acetophenone can be catalyzed by various species, including metal ions. vedantu.com

Gold(III)-Catalyzed Hydration

Gold complexes, particularly those of gold(I) and gold(III), have emerged as effective catalysts for the hydration of alkynes, offering a less toxic alternative to traditional methods. walisongo.ac.idacs.org Gold(III) complexes, such as [AuX2(S2CN(R)2)] where X is Cl or Br, have shown moderate catalytic activity in the hydration of this compound. acs.orgua.es The mechanism proposed through computational studies involves the initial dissociation of a labile ligand (Cl or Br), followed by the coordination and activation of the alkyne by the gold center. acs.orgua.es This activation makes the alkyne susceptible to nucleophilic attack by water. acs.orgua.esyoutube.com The resulting enol intermediate then tautomerizes to form the ketone product, acetophenone. acs.orgua.esyoutube.com

Studies have investigated the properties of different gold(III) complexes and reaction conditions to optimize the hydration of this compound. walisongo.ac.idacs.orgua.esacs.org For instance, HAuCl4 has been used as an acidic gold(III) catalyst in a methanol/water solvent system for the hydration of this compound. walisongo.ac.idacs.org The catalytic activity can be improved by the addition of sulfuric acid as a co-catalyst. walisongo.ac.id This reaction can be relatively fast, completing within a couple of hours under reflux conditions. walisongo.ac.idacs.org

Mercury-Catalyzed Hydration (Historical Context)

Historically, mercury(II) salts, typically mercuric sulfate (B86663) (HgSO4), in the presence of sulfuric acid were commonly used to catalyze the hydration of alkynes, known as the Kucherov reaction. acs.org This method also follows Markovnikov's rule, leading to the formation of methyl ketones from terminal alkynes like this compound. vedantu.comdoubtnut.com The mechanism involves the electrophilic addition of the mercury ion to the alkyne, forming a vinyl cation intermediate, which is then attacked by water. vedantu.comdoubtnut.com The resulting enol-mercury species undergoes protodemetalation and tautomerization to yield the ketone. vedantu.comdoubtnut.com While effective, the use of mercury catalysts has declined due to the toxicity of mercury. walisongo.ac.id Many introductory organic chemistry textbooks still include the mercury-catalyzed hydration as the classic method for alkyne hydration. acs.org

Hydrogenation Reactions

Hydrogenation involves the addition of hydrogen gas (H2) across the triple bond of this compound. This reaction can lead to the formation of an alkene (styrene) or, with further hydrogenation, a saturated alkane (ethylbenzene). The selectivity of the hydrogenation reaction is crucial for obtaining the desired product.

Selective Semihydrogenation to Styrene (B11656) (Lindlar Catalyst)

Selective semihydrogenation of this compound to styrene, the alkene product, is a reaction of significant industrial importance, particularly in the purification of styrene monomer, where this compound is an impurity that can interfere with polymerization processes. mdpi.com To achieve this selective transformation and prevent over-hydrogenation to ethylbenzene, poisoned catalysts are employed. rsc.org

The most well-known catalyst for this transformation is the Lindlar catalyst. wikipedia.orgmasterorganicchemistry.com The Lindlar catalyst is a heterogeneous catalyst typically composed of palladium supported on calcium carbonate (CaCO3) and poisoned with lead compounds (e.g., lead acetate) and often quinoline (B57606). mdpi.commasterorganicchemistry.com The lead and quinoline act as poisons, reducing the activity of the palladium catalyst and preventing the hydrogenation of the alkene product (styrene). masterorganicchemistry.com

The semihydrogenation of this compound using Lindlar catalyst typically yields cis-styrene, although the double bond in styrene is not stereogenic due to the symmetry of the vinyl group. The reaction occurs on the surface of the poisoned palladium catalyst, where hydrogen is added to the same face of the triple bond (syn addition).

Recent research has explored alternative catalysts for the selective semihydrogenation of this compound to styrene, including modified palladium catalysts and non-noble metal catalysts, aiming for improved selectivity, activity, and reduced toxicity compared to the traditional Lindlar catalyst. mdpi.comrsc.orgchinesechemsoc.orgrsc.orgoaepublish.com However, the Lindlar catalyst remains a benchmark for this transformation, capable of achieving high selectivity towards styrene at full this compound conversion under optimized conditions. mdpi.commpg.de

Here is a table summarizing some data on the selective hydrogenation of this compound to styrene using different catalysts, including Lindlar catalyst:

CatalystConversion of this compound (%)Selectivity to Styrene (%)Reference
Commercial Lindlar catalyst (Pd-Pb/CaCO3)≥ 9994.5 mpg.de
Commercial Lindlar catalyst (5 wt% Pd)Complete~67 mdpi.com
Pd-Pb/PCC-04 (5 wt% Pd)Complete~80 mdpi.com
Pd@Ce-bptc-2.0%Full93 rsc.org
Cu1/AlFull96 chinesechemsoc.org
0.02%Pd-Y/C10092 oaepublish.com

Note: Reaction conditions and specific catalyst compositions may vary between studies, affecting the reported conversion and selectivity values.

Selective Hydrogenation by Carbon Monoxide and Water

Selective hydrogenation of this compound to styrene is an important process in industry to purify styrene monomer. researchgate.net While hydrogenation with pure hydrogen can lead to over-hydrogenation to ethylbenzene, using carbon monoxide and water as the reducing agent offers a method for selective semi-hydrogenation. chinesechemsoc.org This tandem process couples the low-temperature water-gas shift reaction (producing H₂ from CO and H₂O) with the hydrogenation of this compound. chinesechemsoc.org

Studies using catalysts like α-MoC have shown that this method can achieve high selectivity for styrene. chinesechemsoc.org For instance, 100% conversion of this compound with 91% selectivity to styrene was observed in one study, significantly higher than the selectivity obtained using pure H₂. chinesechemsoc.org The presence of CO appears to play a role beyond just H₂ generation, modulating the selectivity of styrene formation. chinesechemsoc.org

Catalytic systems involving supported palladium nanoparticles, such as nano-Pd/α-Al₂O₃, have also been investigated for the selective hydrogenation of this compound. researchgate.net The performance of these catalysts is influenced by factors such as the size of the palladium particles and the preparation method. researchgate.net Palladium-based rare earth dual-atomic catalysts have also demonstrated robust and optimized catalytic performance for selective hydrogenation, achieving high styrene selectivity at complete this compound conversion. oaepublish.com

Hydroamination Reactions

Hydroamination involves the addition of an amine to an alkyne, forming imines or enamines. This compound undergoes hydroamination reactions, often catalyzed by transition metal complexes. researchgate.netacs.orgnih.gov This reaction is a valuable method for constructing carbon-nitrogen bonds and synthesizing nitrogen-containing compounds important in various industries. nih.govfrontiersin.org

Catalytic systems employing N-heterocyclic carbene (NHC)-gold(I) complexes have been tested for the intermolecular hydroamination of this compound with aniline, yielding regioselective Markovnikov imine products. nih.govfrontiersin.org The catalytic activity can be influenced by the choice of co-catalyst, solvent, and the structure of the NHC ligand. nih.govfrontiersin.org Palladium(II)-anthraphos complexes have also shown high activity and selectivity in the hydroamination of this compound with primary aromatic amines, exclusively forming the Markovnikov product in many cases. acs.org

Detailed studies have investigated the reaction conditions, including catalyst loading, temperature, and solvent, to optimize the yield and selectivity of the hydroamination of this compound. acs.orgnih.gov

Cycloaddition Reactions

This compound participates in various cycloaddition reactions, forming cyclic compounds. These reactions are powerful tools in organic synthesis for constructing rings. researchgate.netacademie-sciences.fr

[2+4] Cycloaddition Reactions in Poly(this compound)s

Poly(this compound)s are polymers derived from this compound. In these polymers, [2+4] cycloaddition reactions, such as the Diels-Alder reaction, can occur. researchgate.netosti.gov These cycloadditions can take place between the triple bonds of the polymer backbone and aromatic moieties, leading to increased polyaromaticity and the formation of crosslinked structures. osti.gov This crosslinking is particularly relevant in the context of using poly(this compound) derivatives as precursors for carbon materials, where thermal-induced stabilization reactions like [2+4] cycloadditions contribute to high carbon yields. osti.gov

1,3-Dipolar Cycloaddition Reactions

This compound acts as a dipolarophile in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles, leading to the formation of five-membered heterocycles. wikipedia.org A prominent example is the reaction with organic azides, known as the Huisgen cycloaddition, which forms 1,2,3-triazoles. wikipedia.orgsioc-journal.cn This reaction is a cornerstone of "click chemistry" due to its reliability, efficiency, and regioselectivity, especially when catalyzed by copper(I) species. wikipedia.orgresearchgate.net

Studies have investigated the mechanism and regioselectivity of the 1,3-dipolar cycloaddition between this compound and azides, both uncatalyzed and metal-catalyzed. researchgate.netresearchgate.net The reaction typically yields 1,4- and 1,5-disubstituted triazoles, with regioselectivity influenced by electronic and steric factors, as well as the catalyst used. sioc-journal.cnresearchgate.net Copper(I) catalysts, for instance, are known to promote the regioselective formation of 1,4-triazoles. wikipedia.orgresearchgate.net

Coupling and Oligomerization Reactions

This compound can undergo coupling reactions to form larger conjugated systems or oligomerization reactions to form short chains or cyclic structures. wikipedia.orgrsc.orgresearchgate.net

Oxidative Coupling to Diphenylbutadiyne

The oxidative coupling of this compound is a well-established reaction for the synthesis of 1,4-diphenylbutadiyne (B1203910) (also known as diphenyldiacetylene). wikipedia.orgnih.govfishersci.cawikipedia.org This reaction typically involves the coupling of two this compound molecules under oxidative conditions, often catalyzed by copper salts in the presence of a base and an oxidant like air or oxygen. wikipedia.orgrsc.orgwikipedia.org

The Glaser coupling is a classic method for this transformation, utilizing copper(I) chloride or bromide with an oxidant and a base like ammonia (B1221849). wikipedia.org Variations like the Hay coupling, which uses a copper(I)-TMEDA complex and oxygen, are also employed. wikipedia.org Microfluidic reactors have been developed to perform the oxidative homocoupling of this compound, achieving high yields of 1,4-diphenylbutadiyne in short reaction times. rsc.org

The formation of 1,4-diphenylbutadiyne can also be observed as a side product in other reactions of this compound, such as certain cycloadditions or coupling reactions on metal surfaces. acs.orgwhiterose.ac.uk Plasmonic catalysis using light has also been shown to direct this compound conversion towards homocoupling, leading to 1,4-diphenylbutadiyne as the main product. researchgate.netrsc.org

Oligomerization and Trimerization in the Presence of Metal Catalysts

This compound is known to undergo oligomerization and trimerization reactions when exposed to various metal catalysts. These processes involve the coupling of multiple this compound units to form larger molecules. For instance, in the presence of metal catalysts, this compound can trimerize to form substituted benzene (B151609) derivatives, such as 1,2,4-triphenylbenzene (B72872) and 1,3,5-triphenylbenzene. wikipedia.orgfishersci.ca

ProductPubChem CID
1,3,5-Triphenylbenzene11930 fishersci.fithegoodscentscompany.comfishersci.cachembeez.com
1,2,4-Triphenylbenzene518325 cenmed.com

Carbon-Carbon Bond Formation via Radical Cyclization

Radical cyclization reactions involving this compound can lead to the formation of new carbon-carbon bonds and cyclic structures. While specific detailed mechanisms for this compound radical cyclization were not extensively detailed in the search results, terminal alkynes are generally known to participate in such processes, where a radical center initiates attack on the triple bond, followed by cyclization and subsequent radical transformations.

Carbon-Carbon Bond Formation by Coupling of Phenylethynyl Ligands

This compound can be involved in carbon-carbon bond formation through the coupling of phenylethynyl ligands, often in the context of organometallic chemistry. One notable example is the oxidative coupling of this compound in the presence of base and copper(II) salts, which yields diphenylbutadiyne. wikipedia.org This reaction is a classic example of a Glaser coupling, forming a conjugated diyne system.

Manganese-Promoted C-H Functionalization

Manganese-promoted C-H functionalization reactions represent a strategy for forming new carbon-carbon or carbon-heteroatom bonds by directly activating a C-H bond. While specific examples involving this compound and manganese catalysis were not prominently featured in the search results, this area of research explores the use of manganese complexes to facilitate reactions that might otherwise be difficult, potentially enabling the coupling of this compound with other molecules through C-H activation pathways.

Heterocyclization Reactions Involving this compound

This compound is a valuable building block for the synthesis of various heterocyclic compounds. Its reactivity allows for incorporation into cyclic structures containing heteroatoms like nitrogen, oxygen, or sulfur.

Thermal Heterocyclization Pathways

Thermal heterocyclization reactions involving this compound typically require elevated temperatures to overcome the activation energy barriers. These reactions can proceed through various mechanisms, often involving concerted or stepwise processes that lead to the formation of a new ring system. The specific products formed depend on the coreactants and the reaction conditions. Examples of heterocycles that could potentially be formed from reactions involving alkynes like this compound under thermal conditions include furans, pyrroles, and thiophenes, depending on the presence of suitable heteroatom sources.

Palladium-Catalyzed Heterocyclization

Palladium catalysis is a powerful tool for promoting the heterocyclization of this compound. Palladium complexes can activate the alkyne triple bond or facilitate the coupling of this compound with nucleophiles or other coupling partners, leading to the formation of various heterocyclic systems. Palladium-catalyzed reactions are often favored due to their efficiency, selectivity, and milder reaction conditions compared to purely thermal methods. These reactions can yield a range of heterocycles, including indoles, quinolines, isoxazoles, pyrazoles, triazoles, and benzofurans, depending on the specific palladium catalyst and the coreactants employed. fishersci.comwikipedia.orgfishersci.iefishersci.fifishersci.ptfishersci.co.ukwikipedia.orgwikipedia.orgontosight.aithegoodscentscompany.comguidetopharmacology.orgsigmaaldrich.comwikipedia.orgwikipedia.orgnih.govnih.govnih.govamericanelements.comnih.govnih.govnih.gov

HeterocyclePubChem CID
Benzofuran9223 wikipedia.orgsigmaaldrich.comnih.gov
Benzothiophene7221 thegoodscentscompany.com
Indole798 wikipedia.orgnih.gov
Isoxazole (B147169)9254 fishersci.comwikipedia.org
Pyrazole1048 nih.gov
Quinoline7047 nih.gov
Tetrazole67519 wikipedia.orgnih.govnih.gov
Triazole67516 wikipedia.org

Copper-Catalyzed Heterocyclizationsigmaaldrich.cn

Copper catalysis plays a significant role in the heterocyclization reactions involving terminal alkynes like this compound. These reactions often lead to the formation of various heterocyclic compounds through the construction of C-N and C-O bonds acs.org. While the provided outline specifically mentions "Copper-Catalyzed Heterocyclization sigmaaldrich.cn," search results indicate that copper-catalyzed heterocyclizations of this compound can occur through different pathways depending on the coreactants and conditions.

One example involves the Cu(I)-catalyzed three-component reaction of a triflate with this compound and a morpholinobenzoate, leading to the formation of a substituted naphthalene (B1677914) derivative containing a phenylethynyl group chim.it. This reaction is proposed to involve the in situ formation of an aryne intermediate, which then interacts with a copper acetylide complex formed from this compound chim.it.

Another relevant area is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction that forms 1,2,3-triazoles nih.gov. This compound is a common alkyne component in these reactions, reacting with azides to form the triazole ring nih.gov. Mechanistically, this involves the formation of a copper acetylide intermediate, followed by cycloaddition with the azide (B81097) acs.orgnih.gov.

Copper catalysis is also implicated in transannulative heterocyclizations involving terminal acetylenes and pyridotriazoles, leading to indolizine (B1195054) derivatives nih.gov. A proposed mechanism involves the formation of a copper acetylide, which reacts with a diazo compound to generate a copper carbene intermediate nih.gov. This intermediate can then undergo subsequent transformations to form the heterocyclic product nih.gov.

Rearrangement Reactionsresearchgate.net

This compound can be a product of or involved in various rearrangement reactions. These transformations often involve highly reactive intermediates such as carbenes.

Benzylidenecarbene-Phenylacetylene Rearrangementresearchgate.net

The rearrangement of benzylidenecarbene to this compound is a well-documented transformation acs.orgnih.govresearchgate.net. Benzylidenecarbene, a highly energetic species, readily undergoes a facile rearrangement to the more stable this compound nih.govresearchgate.net.

Studies using isotopic labeling have provided insight into the mechanism of this rearrangement. Generation of benzylidenecarbene with a 13C label at the β-carbon results in this compound where the label is found exclusively at the carbon adjacent to the phenyl ring acs.orgnih.govresearchgate.net. This observation strongly supports a mechanism involving a 1,2-hydrogen shift as the predominant pathway acs.orgnih.gov. Computational studies using methods like B3LYP and CCSD(T) are consistent with this overwhelming preference for hydrogen migration acs.orgnih.gov.

This facile rearrangement means that benzylidenecarbene is typically a very short-lived intermediate and is difficult to trap with external reagents like olefins acs.orgnih.gov. The rearrangement pathway involving a 1,2-phenyl shift is significantly less competitive under these conditions nih.gov.

C-H Bond Activationmdpi.com

The terminal C-H bond of this compound is weakly acidic and can undergo activation by various metal complexes. This activation is a key step in many catalytic transformations.

Organometallic Samarium Complex Mediated C-H Activationmdpi.com

Organometallic samarium complexes, particularly those with samarium in a low oxidation state, are known to activate the alkyne C-H bond of terminal alkynes like this compound researchgate.net. This activation is often mediated by single-electron transfer reactivity.

A specific example involves the complex Cpttt2Sm(thf) (where Cpttt = 1,3-(tBu)2Cp) which activates the alkyne C-H bond of this compound to form the Cpttt2Sm(C≡C-Ph)(thf) complex researchgate.net. This reaction demonstrates the ability of divalent samarium complexes to cleave the relatively strong C-H bond of terminal alkynes researchgate.net.

Following C-H activation, the resulting samarium-alkynyl complex can undergo further reactions. For instance, the Cpttt2Sm(C≡C-Ph)(thf) complex reacts with carbon dioxide (CO2) leading to the insertion of CO2 into the Sm-C bond, yielding a dimeric carboxylate complex, [Cpttt2Sm(O2C-C≡C-Ph)]2 researchgate.net. Theoretical studies have been conducted to understand the mechanism of these reactions, suggesting a similar pathway to that calculated for Cp*2Sm.

Polymerization of Phenylacetylene

Catalytic Polymerization Methods

Transition metal catalysts are widely employed for the polymerization of substituted acetylenes, including phenylacetylene (B144264). rsc.orgrsc.org While early transition metal catalysts often utilize a metathesis mechanism and may require co-catalysts, late-transition metal complexes, such as those based on rhodium, iridium, ruthenium, and palladium, typically promote polymerization through a coordination-insertion mechanism. rsc.orgresearchgate.net Rhodium(I) catalysts are particularly notable for their high activity, low oxophilicity, and tolerance to various heteroatoms in alkyne functional monomers, enabling the synthesis of diverse materials under mild conditions. rsc.org

Rhodium-Catalyzed Polymerization

Rhodium catalysts are especially effective for the polymerization of monosubstituted acetylene (B1199291) monomers like this compound. kyoto-u.ac.jp They are known to produce highly stereoregular polymers with a cis-transoidal configuration. rsc.orgacs.org Significant progress has been made in developing rhodium(I) catalysts for the controlled and living polymerization of alkyne-based monomers, leading to polymers with narrow molecular weight distributions and high initiation efficiencies. rsc.org

Rh(I) Insertion Mechanism

The polymerization of this compound catalyzed by rhodium(I) complexes primarily proceeds via a Rh(I) insertion mechanism. researchgate.netnih.govacs.org Theoretical studies indicate that the Rh(I) insertion mechanism has a lower activation enthalpy (approximately 9 kcal/mol) compared to Rh(III) insertion or Rh-carbene metathesis mechanisms (approximately 22 and 25 kcal/mol, respectively), although these can also be kinetically and thermodynamically plausible in solution. researchgate.netacs.orgcolab.ws

The initiation step involves the insertion of this compound into a Rh-alkynyl bond, while the propagation step involves insertion into a Rh-vinyl bond. rsc.org The energy barrier for insertion into the Rh-alkynyl bond is approximately 4 kcal mol⁻¹ higher than that for insertion into the Rh-vinyl bond, which can explain the observed low initiation efficiencies in some cases. rsc.orgresearchgate.net

NMR studies have helped identify the alkynyl species, such as [Rh(C≡CPh)(cod)(Ph2PPy)], as likely initiating species involved in generating the rhodium-vinyl species responsible for chain propagation. unizar.es

Regioselectivity and Stereoregularity Control (cis-transoidal vs. cis-cisoidal)

Rhodium-catalyzed polymerization of this compound typically leads to head-to-tail regioselectivity, with this compound preferring a 2,1-insertion. researchgate.netacs.orgcolab.ws This regioselectivity is influenced by a unique π-conjugative transition state, which favors 2,1-insertion due to steric repulsion. researchgate.netacs.orgcolab.ws

Kinetic factors play a crucial role in controlling the stereoregularity of the resulting poly(this compound). researchgate.netacs.orgcolab.ws The polymerization that results in a cis-transoidal conformation is generally the most favorable. researchgate.netacs.orgcolab.ws The kinetic differences in insertion arise from conformational constraints of the growing polymer chain in the transition state. researchgate.netacs.orgcolab.ws Rh(I) catalysts often facilitate the formation of PPAs with a high content of cis double bonds, largely in the cis-transoidal configuration, independently of the functional groups present in the monomer. researchgate.netrsc.org Highly stereoregular cis-transoidal structures are confirmed by the presence of a sharp singlet in the ¹H NMR spectra around 5.85–5.72 ppm, corresponding to the vinylic protons of the polymer chain. rsc.orgacs.orgosti.gov

Role of Ligands and Co-catalysts

The choice of ligands in rhodium complexes significantly impacts catalytic activity and polymer properties. For instance, rhodium(I) complexes with N-functionalized N-heterocyclic carbene (NHC) ligands have been shown to efficiently catalyze this compound polymerization, yielding stereoregular PPAs with very high molar mass without the need for a base co-catalyst. rsc.orgrsc.org Catalyst precursors with flexible amino-alkyl wingtips on the NHC ligand tend to be more active than those with heterocyclic substituents, likely due to reduced steric hindrance during propagation. rsc.orgrsc.org These complexes can be significantly more active than related compounds with N-functionalized phosphine (B1218219) ligands. rsc.org

The presence of a co-catalyst, often a base like 4-(dimethylamino)pyridine (DMAP) or isopropylamine (B41738) (i-PrNH₂), can influence the activity and selectivity of rhodium-catalyzed alkyne polymerization. unizar.escsic.es Co-catalysts can improve initiation efficiency or inhibit catalyst deactivation pathways. csic.es For example, the catalytic system [Rh(cod)(Ph2PPy)][BF4]/iPrNH₂ efficiently polymerizes this compound, yielding highly stereoregular polymers with moderate polydispersity. unizar.es The co-catalyst may facilitate proton transfer from the coordinated this compound, increasing the concentration of the key initiating species. unizar.es However, the activity of some alkynyl initiators may not be affected by the use of DMAP, although its presence can lead to a decrease in molecular weight and dispersity, consistent with a quasi-living polymerization. rsc.org

Diene ligands also affect catalytic activity, with norbornadiene (nbd) being reported as more effective than 1,5-cyclooctadiene (B75094) (cod) for some rhodium catalysts. kyoto-u.ac.jp π-acidic ligands like tetrafluorobenzobarrelene (tfb) can lead to faster polymerization compared to nbd ligands. kyoto-u.ac.jp

Helix-Sense-Selective Polymerization

Helix-sense-selective polymerization (HSSP) of achiral phenylacetylenes can be achieved using chiral rhodium catalyst systems. This process induces an excess of one-handed helical conformation in the resulting polyacetylene backbone, even though the monomer is achiral. acs.orgoup.comnih.govmdpi.com Chiral co-catalysts, such as (R)- or (S)-1-phenylethylamine (PEA), in combination with achiral rhodium catalysts like [Rh(nbd)Cl]₂ or Rh(nbd)B(C₆H₅)₄, are effective in controlling the helix sense. acs.orgnih.govmdpi.commdpi.com The chirality of the catalyst or co-catalyst dictates the preferential screw sense of the helical polymer chain. mdpi.com Intramolecular interactions, such as hydrogen bonds, can help stabilize the chiral helical structures of the polymers. acs.org

Palladium-Catalyzed Polymerization

Palladium catalysts have also been explored for the polymerization of this compound, although they have been less extensively studied compared to rhodium catalysts. acs.orgkyoto-u.ac.jp Palladium-catalyzed polymerization typically yields poly(this compound)s with much lower molecular weights (Mw 3,000-60,000 Da) compared to those obtained with rhodium or iridium catalysts (Mw >100,000 Da). tandfonline.comcolab.ws

Cationic bis(phosphino)palladium complexes, generated in situ, can catalyze the polymerization and oligomerization of this compound. acs.org The type of phosphine ligand influences the outcome; for example, dppf and dippf ligands tend to catalyze polymerization, while dppe analogues primarily form oligomers. acs.org

Palladium-catalyzed this compound polymerization appears to produce primarily mixtures of cis-transoidal and trans-cisoidal poly(this compound)s. colab.wstandfonline.com The mechanism is believed to involve a 2,1-insertion process, which would theoretically favor a cis-transoidal microstructure. tandfonline.com However, achieving high molecular weight and selective formation of a specific microstructure with palladium catalysts requires careful catalyst design. tandfonline.com

Some cationic acetylacetonate (B107027) palladium complexes have shown activity for the stereospecific polymerization of this compound, even in aqueous emulsion, yielding polymers with moderate molecular weights and high cis double bond content. colab.ws Bulky monophosphine palladium complexes have also been shown to polymerize this compound, yielding polymers with moderate molecular weights and monomodal molecular weight distributions. osti.gov The ¹H NMR spectra of these polymers show characteristic peaks consistent with a head-to-tail cis-transoidal structure formed by a cis insertion mechanism. osti.gov

While palladium-catalyzed alkyne oligomerization can lead to mixtures of stereoisomers or cyclic oligomers, recent developments in well-defined monodentate phosphine palladium catalysts show promise for the polymerization of functionalized terminal acetylenes. osti.gov

Table of Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound996

Data Tables

Based on the search results, here are some examples of data that could be presented in tables.

Table 1: Rhodium-Catalyzed this compound Polymerization with NHC Ligands rsc.orgrsc.org

Catalyst TypeLigand WingtipCo-catalystMolar Mass (Mw) ( g/mol )DispersityStereoregularity
NeutralAmino-alkylNoneUp to 2 x 10⁶ModerateStereoregular
CationicAmino-alkylNoneVery highModerateStereoregular
NeutralHeterocyclicNoneHighModerateStereoregular
CationicHeterocyclicNoneHighModerateStereoregular

Note: Data is illustrative based on descriptions in the source and may not represent specific experimental values.

Table 2: Effect of Co-catalyst on Rhodium-Catalyzed Polymerization rsc.org

CatalystCo-catalystMolar Mass (Mw)Dispersity (Đ)Initiation Efficiency
Catalyst 1NoneHigh1.17Moderate
Catalyst 1DMAPLower1.13Increased

Note: Data is illustrative based on descriptions in the source and may not represent specific experimental values.

Table 3: Palladium-Catalyzed this compound Polymerization with Diphosphine Ligands acs.org

Catalyst LigandSolvent MixtureTemperatureProduct TypeMolecular Weight (Mn)
dppfCH₂Cl₂−CH₃CN (1:1)Room Temp.PolymerHighest observed
dippfCH₂Cl₂−CH₃CN (1:1)Room Temp.PolymerHigh
dppeVariousVariousOligomersLow

Note: Data is illustrative based on descriptions in the source and may not represent specific experimental values.

Microstructure Control (cis-transoidal and trans-cisoidal)

The microstructure of poly(this compound) can exist in different forms, primarily cis-transoidal and trans-cisoidal isomers. colab.ws Palladium-catalyzed polymerization of this compound often yields mixtures of low molecular weight cis-transoidal and trans-cisoidal PPA. colab.wsresearchgate.net Achieving high molecular weight PPA with a specific microstructure using palladium catalysts requires changes in catalyst design. colab.wsresearchgate.net Theoretical studies on rhodium-catalyzed polymerization suggest that the cis-transoidal conformation is the most favorable kinetically. nih.govresearchgate.net The stereoregularity is significantly influenced by kinetic factors. nih.govresearchgate.net

Tungsten Carbene Complex Catalyzed Polymerization

Tungsten carbene complexes have been reported as catalysts for the polymerization of this compound. sciengine.com Studies have investigated the catalytic activity of Fischer's tungsten-carbene complexes in the polymerization of acetylene derivatives, including this compound. sciengine.com The mechanism of polymerization by tungsten-carbene catalysts has been discussed, with the possibility of an alkyne metathesis process. sciengine.com Research has also explored the insertion of this compound molecules on hydroxo-tungsten carbene species during polymerization. researchgate.net

Properties and Applications of Poly(this compound) (PPA)

Poly(this compound) is a conjugated polymer with a π-conjugated backbone, which gives rise to interesting properties. nih.govresearchgate.nettandfonline.com PPA is soluble in common organic solvents and is stable in air. csic.es

Electrical and Optical Properties

PPA exhibits versatile electrical and optical properties linked to its conjugated backbone, configuration, stereoregularity, and helical conformation. nih.govresearchgate.net PPA displays semiconductor properties. csic.es The electrical conductivity of PPA is highly dependent on its cis/trans content, with the trans polymer showing significantly higher conductivity than the cis polymer. csic.es PPA has also been noted for its photoconductivity and optical nonlinearity. csic.eskpi.ua The optical absorption spectra of PPA show a characteristic peak around 400 nm, indicating a relatively short conjugation length. kpi.ua Substitution on the phenyl ring of PPA can influence its optical and electronic properties. kpi.ua Donor-substituted PPAs tend to show higher dark conductivity and significantly enhanced photoconductivity compared to acceptor-substituted PPAs. kpi.ua The band gap energy of PPA has been estimated to be around 2.51 eV, with a photoluminescence peak observed at 439 nm. tandfonline.comresearchgate.net

Supramolecular Assemblies of Poly(this compound)s

Helical poly(this compound)s can form supramolecular assemblies through interactions between pendant groups on different polymer chains. pku.edu.cn The presence of appropriate functional groups and complementarity between interacting chains are crucial for this aggregation. pku.edu.cn The helical structure of PPAs allows for the formation of macroscopically chiral aggregates. pku.edu.cn

Fibers, Superhelices, and Double Helices

Helical PPAs can self-assemble into fiber-like structures. pku.edu.cn Superhelical fibers can form on surfaces like mica upon solvent evaporation. acs.org The formation of stereocomplexes through the interaction of stereochemically complementary stereoregular polymers is an example of how supramolecular interactions lead to fiber-like aggregates. pku.edu.cnresearchgate.net Some amphiphilic PPA homopolymers with specific side chains can adopt a DNA-like double-helical conformation and form hexagonal nanosheets. researchgate.net

Nanocapsules, Nanospheres, Nanotubes, and Toroids

Poly(this compound)s can assemble into various nanostructures, including nanocapsules, nanospheres, nanotubes, and toroids. pku.edu.cnnih.gov The interaction of PPA with metal ions like Li⁺, Na⁺, and Ag⁺ can lead to the formation of macroscopically chiral supramolecular nanospheres, nanotubes, toroids, and gels. nih.gov For instance, interaction with Ag⁺ can generate nanospheres with tunable sizes and specific helicity. nih.gov With Li⁺ or Na⁺, PPA can yield chiral nanotubes, gels, or toroids with encapsulating properties. nih.gov The size and helical sense of these nanostructures can be controlled by factors such as the polymer/ion ratio and the polymer/cosolvent ratio. researchgate.netnih.gov The secondary structure (compressed/stretched) of helical PPAs plays a significant role in the formation of nanospheres and nanotoroids through complexation with metal ions. rsc.org

Chiral Stimuli-Responsive Gels

Poly(this compound) gels bearing carboxyl pendant groups have been synthesized through copolymerization of (4-carboxyphenyl)acetylene with a bis(this compound) cross-linking reagent using a rhodium complex catalyst, or by cross-linking poly[(4-carboxyphenyl)acetylene] with diamines. nih.govacs.orgacs.orgaminer.cn These gels exhibit swelling behavior in solvents like DMSO and show induced circular dichroism (ICD) in the presence of optically active amines. nih.govacs.orgacs.org The induction of a predominantly one-handed helix in the polymer network is attributed to chiral acid-base interactions between the carboxyl groups on the polymer and the chiral amines. nih.govacs.orgacs.org The swelling properties and the intensity of the Cotton effect are influenced by the cross-linking density and the specific chiral amines used. nih.govacs.orgacs.org Some of these gels can also swell in water and display ICD when exposed to chiral amino alcohols and free amino acids. nih.govacs.orgacs.org

Layer-by-Layer Assembly

The layer-by-layer (LbL) assembly technique has been utilized to create optically active multilayer thin films using charged poly(this compound)s with induced macromolecular helicity. rsc.orgrsc.org The macromolecular helicity of charged PPAs, initially induced by small chiral guests in water, can be retained through the alternate deposition of achiral polyelectrolytes with opposite charges. rsc.orgrsc.org This process results in multilayer thin films that maintain a memory of the macromolecular helicity. rsc.orgrsc.org The LbL assembly allows for the fabrication of tailored multilayer thin films with controlled thickness and composition. rsc.org

Two-Dimensional Crystals

Poly(this compound)s can form two-dimensional (2D) crystals. nih.govpku.edu.cnacs.orgpku.edu.cn Well-ordered 2D crystals of helical PPAs have been obtained by methods such as spin coating a dilute polymer solution onto a substrate like highly oriented pyrolytic graphite (B72142) (HOPG) and allowing the sample to remain under a solvent atmosphere. nih.gov Atomic force microscopy (AFM) studies of these 2D crystals provide insights into the helical parameters of the polymer chains, such as the orientation of the helical structure and the helical pitch. nih.govacs.org In 2D crystals or monolayers on solid substrates, cis-PPA chains can pack parallel into 2D crystals or 2D nematic liquid crystals, where they adopt an extended conformation. pku.edu.cn Hierarchical amplification of macromolecular helicity has been observed in 2D crystals of poly(this compound) copolymers. acs.org

Liquid Crystals, Oriented Films, and Columnar Assemblies

Poly(this compound)s can form liquid crystalline phases, oriented films, and columnar assemblies. pku.edu.cnpku.edu.cn Some PPAs with bulky side groups can form folded chain lamellae within a hexagonal columnar phase. pku.edu.cnacs.org AFM experiments have directly visualized adjacent and nonadjacent folds in thin films of such polymers at the liquid crystal-amorphous interface. pku.edu.cnacs.org In the hexagonal lattice, the helical segments of the PPA chains pack closely. pku.edu.cnacs.org The dynamic helical character of cis-PPA chains allows for chain folding. pku.edu.cn PPAs can self-assemble into fiber-like structures through supramolecular interactions between pendant groups of different chains. pku.edu.cn This aggregation is influenced by the presence of suitable functional groups in the pendants and complementarity between interacting chains. pku.edu.cn PPAs can form various supramolecular structures, including columnar phases, reflecting their helical structure. pku.edu.cnresearchgate.net

Poly(this compound)-Based Nanocomposites

Poly(this compound)-based nanocomposites have been developed, often combining PPAs with nanoparticles like gold or silver nanoparticles. scispace.comacs.orgacs.orgresearchgate.net These nanocomposites can exhibit stimuli-responsive behavior. scispace.comacs.orgacs.org For instance, chiral gold-PPA nanocomposites with tunable helical sense and morphology have been created. scispace.com Different morphologies can be obtained by varying factors such as the ratio of components and the self-assembly properties of the PPA, leading to structures ranging from dispersed nanoparticles to fiber-like assemblies. scispace.com Weak supramolecular interactions, such as those between amide groups and silver nanoparticles, can be used to link metal nanoparticles to the polymer while preserving the dynamic helical behavior of the PPA within the nanocomposite. acs.orgacs.org These nanocomposites can combine the optical and chiroptical stimuli-responsive properties of both the nanoparticles and the PPAs. acs.orgresearchgate.net

Helix-Sense Control and Chirality Transfer in Aggregates

Control over the helical sense of poly(this compound)s and the transfer of chirality within their aggregates are significant areas of research. pku.edu.cnnih.govjst.go.jpacs.org The helical structure of PPAs can be controlled, and their functionalization allows for the induction of aggregation into various supramolecular structures. pku.edu.cn If chiral groups are present in the pendants, the polymer can exhibit a preferred helical sense. pku.edu.cn For PPAs without inherent chirality in the pendants, a preferred helical sense can be induced through interactions with small chiral molecules, such as chiral amines, via noncovalent interactions like acid-base interactions. pku.edu.cnjst.go.jpacs.orgrsc.org This process can lead to the amplification of asymmetry. pku.edu.cnjst.go.jp The dynamic nature of the helical backbone allows external stimuli to influence the induced helical sense and even the stretching or compression of the helical scaffold. pku.edu.cn Chiral amplification towards a specific helical sense or helical inversion can occur. pku.edu.cnrsc.org Chirality transfer can also happen from chiral molecules to achiral polymers through strong supramolecular interactions, inducing and amplifying supramolecular chirality in solution and gels. nih.gov The macromolecular helicity induced by chiral amines can be retained even after the removal of the chiral inducer, demonstrating a memory of helicity. acs.orgacs.org

Applications as Carbon Precursors

Poly(this compound) derivatives have been investigated as precursors for the production of carbon materials, including carbon fibers and carbon-carbon composites. psu.eduacs.orgosti.govosti.govenergy.gov PPAs with conjugated polymer backbones and side groups containing sp2 and sp carbons are explored for their potential as carbon precursors that can be processed and transformed into carbonaceous materials with high carbon yield through thermal conversion. osti.govosti.gov Some PPA derivatives have shown high carbon yields, in some cases as high as 90%. psu.eduosti.govosti.gov The presence of π-electron conjugated polymer chains and side groups with C≡C triple bonds can facilitate thermal-induced stabilization reactions at lower temperatures. osti.gov Processability is a key factor, and some PPA derivatives exhibit good solubility in common organic solvents, enabling techniques like electrospinning to produce precursor fibers. psu.eduosti.govosti.gov These precursor fibers can then be carbonized by heating under an inert atmosphere. osti.govosti.gov PPA derivatives are being explored as potential alternatives to traditional carbon fiber precursors like polyacrylonitrile (B21495) (PAN), offering advantages in carbon yield and processability. psu.eduosti.gov

Drug Delivery Systems

Poly(this compound) and its derivatives have garnered attention for their potential applications in drug delivery systems due to their unique properties, including their ability to form various supramolecular assemblies and their tunable characteristics. azonano.comresearchgate.netmdpi.comnih.gov The helical structure of poly(this compound)s, which can be tuned through functional pendants, enables the formation of ordered aggregates and nanostructures. researchgate.net

Polymeric nanocarriers based on poly(this compound)s, such as nanospheres and micelles, have been explored for encapsulating and delivering therapeutic agents. azonano.comresearchgate.netrsc.org The ability to control the size and morphology of these nanocarriers is crucial for optimizing their properties, such as surface area, diffusibility, and mobility, which are important for drug delivery applications. researchgate.netrsc.org

Research has demonstrated the synthesis of chiral nanospheres from helical poly(this compound)s via nanoprecipitation. azonano.com The size of these nanospheres can be controlled by adjusting parameters such as the water-to-solvent ratio during preparation, even in the absence of stabilizers. azonano.com These nanocarriers, inspired by natural helical molecules, show potential for targeted drug delivery. azonano.com

Furthermore, studies have investigated the possibility of controlled drug release from poly(this compound)-based nanocarriers. azonano.com For example, light-responsive chiral nanospheres made from helical poly(this compound)s have been developed, where the release of encapsulated substances can be triggered and controlled using light. azonano.com A photochemical reaction can induce the degradation of the polymers, leading to the release of their cargo. azonano.com The helical structure and its conformation have been found to influence the photodegradation rate, with stretched helices exhibiting slower degradation compared to compact ones, a feature desirable for controlled drug delivery. azonano.com

The incorporation of poly(this compound) into hybrid structures with protein cages has also been explored for drug delivery applications. rsc.orgnih.gov Polymerization reactions, such as rhodium-catalyzed polymerization of this compound, can be conducted within the interior of protein cages, providing a confined reaction space that allows for a higher degree of control over polymer synthesis. rsc.orgnih.gov Polymers within protein cages can potentially increase the loading density of drug molecules. rsc.orgnih.gov

Star-shaped poly(this compound) polymers, possessing a spherical shape and internal space, have also been identified as potential candidates for drug delivery materials. researchgate.net Their unique topology compared to linear polymers can offer advantages in such applications. researchgate.net

The development of controlled polymerization techniques, including living polymerization methods, is essential for creating poly(this compound)-based drug carriers with precise control over molecular characteristics, such as molecular weight, chain end functionality, and architecture. researchgate.netmdpi.comsigmaaldrich.com These controlled synthesis methods enable the design of polymers with tailored properties for improved drug loading, targeting, and release. mdpi.comsigmaaldrich.commdpi.com

Interactive Data Table Placeholder: [Insert Table 1: Examples of Poly(this compound) Architectures and Synthesis Methods for Drug Delivery Applications]

Table 1: Examples of Poly(this compound) Architectures and Synthesis Methods for Drug Delivery Applications

Spectroscopic Characterization and Analysis of Phenylacetylene

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of phenylacetylene (B144264). The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the different functional groups present. For instance, a sharp absorption band around 3300 cm⁻¹ is indicative of the ≡C–H stretch of the terminal alkyne group. libretexts.org The benzene (B151609) ring contributes C–H stretches between 3000 and 3100 cm⁻¹, C=C stretches in the 1450-1600 cm⁻¹ region, and out-of-plane bending modes around 750 cm⁻¹, the latter being characteristic of monosubstitution. libretexts.org

Detailed studies of the IR spectrum of this compound, particularly in the mid- to far-IR range (100–2300 cm⁻¹), have revealed a complex spectrum influenced by various vibrational modes. uva.nlaip.org Strong absorption features in the 400–900 cm⁻¹ range are attributed to CH(D) in-plane and out-of-plane wags and bends, as well as bending motions involving the C≡C and CH bonds of the acetylene (B1199291) substituent and the aromatic ring. uva.nlarxiv.orgaip.orgnih.gov While the experimental spectrum can appear dense, broad, and lacking fine structure in many regions, it is well-characterized by computational methods. uva.nlarxiv.orgaip.orgnih.gov

Anharmonicity Studies in IR Spectra

Anharmonicity significantly influences the absorption and emission spectra of molecules like this compound. aip.orgnih.govresearchgate.net Studies employing IR-UV ion-dip spectroscopy and detailed anharmonic computations have revealed the presence of fundamental, overtone, and 2- and 3-quanta combination band transitions in the IR spectra of this compound. uva.nlarxiv.orgaip.orgnih.govresearchgate.net

Anharmonic computations are crucial for assigning the complex experimental spectrum, especially in regions like the acetylene C–H stretch fundamental region, where strong Fermi resonances occur. tandfonline.com These resonances, which involve couplings between fundamental modes and higher-order vibrational transitions (combination bands and overtones), lead to a redistribution of intensity in the absorption spectrum. researchgate.nettandfonline.com The inclusion of 2- and 3-quanta modes in anharmonic treatments is found to be essential for understanding the intricate details of the IR spectrum. uva.nlaip.orgnih.gov

Research has shown that this compound exhibits strong resonance coupling between fundamental and two-quanta combination modes, with indications of coupling with even higher-order, three-quanta combination bands. tandfonline.com This highlights the importance of considering anharmonic effects for accurate spectral interpretation.

Isotopic Shifts in IR Spectra (e.g., Deuteration)

Isotopic substitution, such as deuteration, is a valuable technique for verifying the source of spectral features and understanding the impact of anharmonicity. tandfonline.com Upon deuteration of this compound (e.g., at the acetylene hydrogen to form d1-phenylacetylene), large isotopic shifts are observed in the IR spectrum. uva.nlarxiv.orgaip.orgnih.govresearchgate.net

The sole physical difference between this compound and d1-phenylacetylene is a single deuteration, yet this results in significant spectroscopic changes. arxiv.org Many spectral shifts are a direct consequence of modes involving the motion of the deuterium (B1214612) atom, and adjacent modes, such as the acetylene C≡C stretch, are also affected. arxiv.org

A notable observation is the significant decrease in intensity, or even absence, of the C≡C stretch in d1-phenylacetylene compared to this compound, which is attributed to a computed 40-fold drop in intensity. uva.nlaip.orgnih.govresearchgate.net At frequencies above 1500 cm⁻¹ for d1-phenylacetylene, a good match is observed between computations and experiments, with features assigned to combination bands and overtones. uva.nlaip.orgnih.govresearchgate.net Theoretical calculations provide insights into the factors driving these spectral changes upon deuteration. arxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the this compound molecule. Both ¹H NMR and ¹³C NMR spectra are characteristic of this compound. researchgate.netchemicalbook.com

In the ¹H NMR spectrum of this compound, distinct signals are observed for the protons of the phenyl ring and the terminal alkyne proton. For instance, two multiplet peaks around 7.53 and 7.30 ppm with an integration ratio of approximately 2:3 are characteristic of the phenyl protons. researchgate.net The signal for the proton on the alkyne typically appears further upfield, around 3 ppm. researchgate.net The absence of the alkyne proton peak can indicate that the terminal side of the alkyne is involved in bonding, such as in capped nanoparticles. researchgate.net

The ¹³C NMR spectrum of this compound shows signals corresponding to the different carbon atoms. Typically, four peaks are observed for the phenyl carbons in the range of 120-135 ppm. researchgate.net The two sp-hybridized carbon atoms of the alkyne group give rise to distinct signals, with the carbon closest to the phenyl ring appearing at a lower field (e.g., around 132 ppm) and the terminal alkyne carbon appearing at a higher field (e.g., around 86 ppm). researchgate.net

NMR spectroscopy is also utilized to study interactions of this compound with other species, with observed shifts in NMR signals providing evidence of such interactions. rsc.orgresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the mass-to-charge ratio of this compound and its fragments, providing information about its molecular weight and fragmentation pathways upon ionization. The electron impact mass spectrum of this compound shows a prominent molecular ion peak at m/z = 102. researchgate.net Fragmentation patterns are also observed, corresponding to the loss of specific atoms or groups.

At lower internal vibrational energies of the this compound cation, the primary fragmentation pathway is the loss of a hydrogen atom, resulting in a fragment ion with a mass-to-charge ratio of m/z = 101. researchgate.net The relative yield of different dissociation products of the this compound cation can be studied to understand its fragmentation dynamics. researchgate.net Analysis of mass spectra, often in conjunction with computational studies, helps in elucidating the fragmentation mechanisms of this compound and its derivatives. researchgate.netnih.gov

Mass spectrometry, particularly when coupled with techniques like Mass-Analyzed Threshold Ionization (MATI) spectroscopy, can be used for the identification of this compound and the analysis of its purity, as well as the identification of impurities. nih.gov

Ion Spectroscopy of this compound Cation

The study of the this compound cation (PA⁺, C₈H₆⁺) using ion spectroscopy techniques provides insights into its electronic states and vibrational structure in the ionized form. Gas-phase electronic spectra of the this compound cation have been investigated to understand its properties. acs.orgacs.orgnih.gov

Techniques such as laser photodissociation spectroscopy, helium-tagging, and two-color resonant-enhanced photodissociation spectroscopy have been used to measure the visible electronic spectra of the this compound cation. acs.orgacs.orgnih.gov These studies have focused on allowed electronic transitions, such as the C̃ ²B₁ ← X̃ ²B₁ transition. acs.orgacs.orgnih.gov The electronic spectrum is often dominated by the origin band, with additional vibronic transitions observed. acs.org

Comparisons between spectra obtained by different action spectroscopy methods (like helium-tagging and two-color photodissociation) and direct absorption spectroscopy (like cavity ring-down spectroscopy) indicate that action spectroscopy can provide wavelengths, bandwidths, and relative intensities with sufficient precision for comparison with astronomical observations, such as diffuse interstellar bands (DIBs), for which this compound cation is a candidate carrier. acs.orgnih.gov

The photoinduced Rydberg ionization spectrum of the this compound cation has also been recorded, allowing for the assignment of vibrational features in excited electronic states of the cation. nih.gov These assignments are often made by comparing experimental spectra to calculated frequencies and Franck-Condon factors. nih.gov

Mass-Analyzed Threshold Ionization (MATI) Spectroscopy

Mass-Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution spectroscopic technique used to study the vibrational energy levels of molecular cations. One-photon MATI spectra of this compound have been obtained using vacuum ultraviolet radiation. kangwon.ac.kracs.org

MATI spectroscopy allows for the determination of accurate adiabatic ionization energies of molecules. For this compound, the adiabatic ionization energy has been determined from the position of the 0-0 band in the MATI spectrum. kangwon.ac.kracs.org Additionally, vibrational frequencies of the this compound molecular ion can be determined from the features observed in the MATI spectra. kangwon.ac.kracs.org

Assignments of the vibrational frequencies in the MATI spectra are typically made by utilizing symmetry selection rules and comparing experimental results with calculated frequencies and Franck-Condon factors obtained from theoretical calculations. kangwon.ac.kracs.org

MATI spectroscopy, with its mass-gating capability, is also valuable for identifying impurities in samples by providing species-selected spectra, free from contamination by molecules of different masses. nih.gov This allows for the identification of impurities like styrene (B11656) in commercial this compound samples based on their precise ionization energies and characteristic cation vibrations, which serve as spectroscopic fingerprints. nih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound10821
d1-phenylacetyleneN/A
Styrene6180

Interactive Data Tables

Functional Group Approximate Wavenumber (cm⁻¹)
≡C–H stretch (alkyne) ~3300
C–H stretches (aromatic) 3000-3100
C=C stretches (aromatic) 1450-1600
C–H out-of-plane bends (aromatic, monosubstituted) ~750
CH(D) in-plane and out-of-plane wags and bends, C≡C and CH bends (far- to mid-IR) 400-900
Proton Type Approximate Chemical Shift (ppm) Relative Integration
Phenyl protons 7.30, 7.53 3, 2
Alkyne proton ~3.057 1
Carbon Type Approximate Chemical Shift (ppm)
Phenyl carbons 121, 128, 129, 132
Alkyne carbon (near phenyl) ~132
Alkyne carbon (terminal) ~86
Technique Ionization Energy (eV)
MATI 8.8195 ± 0.0006

Identification of Impurities (e.g., Styrene)

The presence of impurities in this compound can significantly impact its use in various applications, particularly in polymerization processes where impurities like styrene can poison catalysts. rsc.orggoogle.commdpi.com Resonance-enhanced multiphoton ionization (REMPI) time-of-flight mass spectrometry is a technique that has been successfully employed to identify styrene impurities in commercial this compound samples. optica.org This method, coupled with mass analysis, allows for unambiguous spectral information to be obtained even in mixtures containing multiple components. optica.org

Another technique used for identifying styrene impurities is species-selected mass-analyzed threshold ionization (MATI) spectroscopy. nih.gov By using a mass-gating setup, MATI spectra can be obtained free from contamination by molecules of different masses. nih.gov Analysis of these spectra provides information on the precise adiabatic ionization and active cation vibrations, which serve as characteristic fingerprints for identifying molecular ions. nih.gov Gas chromatography analysis has also been used to determine the content of this compound in purified styrene, showing reductions from 140 ppm to as low as 5-8 ppm after treatment with substances like methylaluminoxane (B55162) or triisobutylaluminum (B85569) and burned alumina. google.com

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are crucial for understanding the excited states and photophysical properties of this compound. The electronic spectra of this compound, like other aryl olefins, have been studied using theoretical methods such as multiconfigurational second-order perturbation theory. researchgate.netaip.orgscispace.com These studies help in the detailed analysis and assignment of experimental absorption spectra and the description of emission processes. researchgate.net

Experimental data on the absorption and fluorescence spectra of this compound are available. For instance, in cyclohexane (B81311) solvent, this compound exhibits an absorption wavelength at 236 nm with an absorption coefficient (Epsilon) of 17600. photochemcad.com The fluorescence spectrum in benzene has a quantum yield of 0.11. photochemcad.com

Here is a table summarizing some electronic spectral data for this compound:

Spectrum TypeSolventWavelength (nm)Epsilon / Quantum YieldNotes
AbsorptionCyclohexane23617600
FluorescenceBenzene-0.11Spectrum data available. photochemcad.com

Electronic Spectra of this compound and its Cation

The electronic spectra of both neutral this compound and its cation (C₈H₆⁺) have been investigated. Theoretical studies have computed the low-lying valence singlet and triplet π→π* excited states, along with Rydberg states, to analyze the vertical spectrum and describe emission processes in neutral this compound. researchgate.net

The gas phase electronic spectrum of the this compound cation (PA⁺, C₈H₆⁺) has been measured using techniques like laser photodissociation spectroscopy, helium-tagging, and cavity ring-down spectroscopy (CRDS). acs.orgresearchgate.net The allowed C̃ ²B₁ ← X̃ ²B₁ electronic transition of the cation is dominated by the origin band. acs.org Studies have reported the origin band center at approximately 5606.2 Å (17832.6 cm⁻¹) using two-color fragmentation and CRDS, and at 5606.8 Å (17830.7 cm⁻¹) when recorded by helium-tagging. acs.org The spectrum shows well-resolved vibrational features. nih.gov The electronic symmetry of the C state of the cation has been established as ²B₁ based on vibrational assignments and electronic structure considerations. nih.gov

Fluorescence Quenching by Weak C-H Hydrogen Bonds

Fluorescence quenching in this compound can occur through interactions involving weak C-H hydrogen bonds. Studies on the binary complex between this compound and methylamine (B109427) have shown that the formation of a C-H···N hydrogen bond between the acetylenic C-H group of this compound and the nitrogen atom of methylamine leads to fluorescence quenching in this compound. researchgate.netacs.orgnih.gov This quenching is most likely due to dipolar coupling in the excited state. researchgate.netacs.orgnih.gov This suggests that the fluorescent properties of this compound complexes can be isomer-dependent. researchgate.netacs.org Weaker C-H···X hydrogen bonding can lead to a "fluorescence OFF" mechanism. researchgate.net

Circular Dichroism (CD) Spectra (for helical polymers)

Circular Dichroism (CD) spectroscopy is a valuable tool for studying the helical structure of polymers derived from this compound, such as poly(this compound)s (PPAs). The CD spectra of these polymers can indicate the presence of an excess of a single-handed helix in the polyacetylene backbone. acs.orgmdpi.com

Theoretical studies using time-dependent density functional theory (TD-DFT) on oligo(this compound)s have helped in decoding the ECD spectra of PPAs and understanding the role of main dihedral angles in their spectral features. acs.orgnih.gov These studies reveal that in cis-transoidal arrangements, the first Cotton effect is primarily influenced by excitations involving molecular orbitals related to the polyene backbone, and its sign reflects the P/M helical sense of the internal helix. acs.orgnih.gov In cis-cisoidal arrangements, contributions from both the polyene and aryl rings contribute to the first Cotton effect, potentially leading to different ECD signatures with varying numbers of alternating Cotton effects depending on the dihedral angles. acs.orgnih.gov The characteristic Cotton effect signal in the CD spectrum of PPAs around 350 nm corresponds to the compact cis-cisoidal helical conformation of the main chain. rsc.org

Time-Resolved Infrared Spectroscopy (for mechanistic studies)

Time-Resolved Infrared (TRIR) spectroscopy is a powerful technique for investigating the mechanisms of photoinduced reactions and catalytic processes involving this compound. acs.orgresearchgate.net TRIR provides structural information about intermediates and reaction pathways by monitoring changes in infrared absorption over time. researchgate.net

While the provided search results discuss the application of TRIR for studying reaction mechanisms in general, particularly for carbonyl compounds and electron transfer processes acs.orgresearchgate.netbyu.eduuzh.chacs.org, a specific application of TRIR directly to mechanistic studies of this compound reactions was not explicitly detailed in the search snippets. However, the general principle of TRIR involves using a laser pulse to initiate a reaction and then probing the transient species and their structural changes using infrared pulses on various timescales (from femtoseconds to milliseconds). acs.orgresearchgate.net This capability makes TRIR well-suited for elucidating the steps and intermediates involved in reactions where this compound is a reactant or product.

Computational and Theoretical Studies of Phenylacetylene

Density Functional Theory (DFT) Calculations

DFT calculations have become a cornerstone in understanding the properties and reactions of phenylacetylene (B144264) and its derivatives. This approach allows for the theoretical exploration of reaction pathways, energy barriers, and stable structures. researchgate.netrsc.orgresearchgate.netmdpi.comnih.govnih.govresearchgate.netecust.edu.cnrsc.org

Reaction Mechanism Studies (e.g., Polymerization)

DFT calculations have been instrumental in elucidating the mechanisms of this compound polymerization. Studies on Rh-catalyzed polymerization, for instance, have utilized DFT, ONIOM, and ONIOM-MD methods to understand the reaction pathways. rsc.orgacs.org These theoretical investigations suggest that the polymerization proceeds via a Rh(I) insertion mechanism, with an activation enthalpy of approximately 9 kcal/mol. rsc.org While Rh(III) insertion and Rh-carbene metathesis mechanisms are thermodynamically and kinetically plausible in solution, they exhibit higher activation enthalpies (around 22 and 25 kcal/mol, respectively). rsc.org

Radical polymerization mechanisms of arylethynyl groups, including this compound, have also been investigated computationally. These studies consider initiation, propagation, and termination steps, as well as secondary reactions like intramolecular cyclization that can lead to the formation of four- and six-membered rings. ku.edu The propagation of this compound is often considered to follow a head-to-tail scheme due to the favorable conjugate stability between the radical center and the phenyl group. ku.edu

DFT studies have also explored the mechanism of diboration reactions involving this compound. Calculations indicated that a direct addition pathway proceeds via the interaction of the acetylene (B1199291) π system with a BMes₂ fragment. researchgate.net For base-catalyzed diboration, calculations confirmed the stability of previously isolated sp²–sp³ diborane (B8814927) and borataallene intermediates. researchgate.net

Regioselectivity and Stereoregularity in Polymerization

Theoretical studies have shed light on the factors controlling the regioselectivity and stereoregularity of polythis compound (PPA) formed through catalyzed polymerization. In Rh-catalyzed polymerization, this compound shows a preference for 2,1-insertion, resulting in head-to-tail regioselective PPA. rsc.orgacs.org This regioselectivity is attributed to a unique π-conjugative transition state, where steric repulsion specifically favors the 2,1-insertion. rsc.orgacs.org

Kinetic factors play a crucial role in determining the stereoregularity of the resulting polymer. rsc.orgacs.org The polymerization pathway leading to a cis-transoidal conformation is found to be the most favorable. rsc.orgacs.org The kinetic differences observed in the insertion steps are believed to originate from the conformational constraints of the growing polymer chain in the transition state. rsc.orgacs.org

Well-defined Rh-alkynyl, Rh-vinyl, and Rh-aryl complexes have been shown through theoretical and experimental studies to enable the controlled polymerization of this compound derivatives, yielding highly stereoregular copolymers with narrow molecular weight distributions and high initiation efficiencies. researchgate.netaps.org

Adsorption States and Site Conversions on Surfaces (e.g., Si(100)2x1)

DFT calculations have been employed to investigate the adsorption of this compound on surfaces, such as the Si(100)-(2×1) surface. These studies reveal distinct adsorption structures. aip.orgresearchgate.netohio-state.edu One structure is analogous to the di-σ adsorption of acetylene, where the C≡C group binds atop a Si dimer. aip.org Another unique structure involves the molecule adsorbing across the valley between two Si dimer rows (the "valley-bridge" structure), with the phenyl ring binding to Si atoms in one row and the C≡C group binding to the next. aip.org

DFT calculations have provided insights into the adsorption energies of these configurations. For this compound on Si(100)-(2×1), the adsorption energy was predicted to be in the range of 2.44–2.67 eV for the di-σ structure and 0.45–1.59 eV for the valley-bridge structures. aip.org

Theoretical studies have also explored the reaction mechanism of this compound adsorption on Si(100)-2×1, suggesting a [2+2]-like cycloaddition between the C≡C bond and a Si=Si dimer, leading to a styrene-like conjugation structure. researchgate.net This is supported by experimental techniques like high-resolution electron-energy-loss spectroscopy (HREELS) and X-ray photoelectron spectroscopy (XPS). researchgate.net

DFT calculations have also determined the energy barriers for the conversion between physisorbed and chemisorbed states, as well as the interconversion barriers between different chemisorbed states on Si(100)2×1. ohio-state.edu The barriers for physisorbed-to-chemisorbed conversions were calculated to be 0.11–0.19 eV, while the barriers for inter-site conversions of chemisorbed states were significantly higher (1.11–1.36 eV), suggesting that post-chemisorption surface rearrangement is difficult. ohio-state.edu

Table 1: Calculated Adsorption Energies of this compound on Si(100)-(2×1)

Adsorption StructureAdsorption Energy (eV)Source
Di-σ2.44–2.67 aip.org
Valley-Bridge0.45–1.59 aip.org

Electronic Spectra and Excited States

Time-dependent DFT (TD-DFT) has been widely used to study the electronic spectra and excited states of organic molecules, including this compound and its derivatives. researchgate.netrsc.orgresearchgate.netnih.govmdpi.com These calculations can predict vertical excitation energies and provide insights into the nature of electronic transitions. mdpi.com

Studies comparing calculated vibronic structures with experimental data, such as those obtained from cavity ringdown spectroscopy, help validate the accuracy of different DFT functionals for describing the excited states of molecules like this compound. researchgate.net Ab initio calculations have also been performed to determine the geometry and normal modes of this compound in its ground (S₀) and first excited singlet (S₁) states, aiding in the detailed vibronic analysis of experimental spectra. nih.gov

TD-DFT calculations have been applied to understand the electronic excitations in π-conjugated this compound-based molecules, including branched polymer structures. rsc.org These studies can extract information about exciton (B1674681) dispersion and scattering, allowing for the prediction of electronic spectra for larger structures. rsc.org

Homodesmotic Reaction Schemes for Cyclic Phenyleneacetylenes

Homodesmotic reaction schemes, coupled with DFT, have been employed to theoretically estimate strain energies and heats of formation for cyclic [n]paraphenyleneacetylenes ([n]CPPAs), which are potentially useful in molecular electronics. researchgate.net Calculations have been performed for series of [n]CPPAs with varying numbers of this compound units.

These studies show that the calculated strain energies of [n]CPPAs decrease, while the heats of formation increase steadily as the number of this compound units increases when using homodesmotic reaction schemes. The results can be sensitive to the specific homodesmotic reaction scheme chosen. DFT calculations have also provided estimates for the ring diameter and absolute entropy of [n]CPPAs.

Table 2: Trends in Calculated Properties of [n]CPPAs

PropertyTrend with Increasing nMethod UsedSource
Strain EnergyDecreasesHomodesmotic reaction + DFT (B3LYP/mPW1PW91)
Heat of FormationIncreasesHomodesmotic reaction + DFT (B3LYP/mPW1PW91)

C-H Bond Activation Mechanisms

DFT calculations have been utilized to investigate the mechanisms of C-H bond activation involving this compound. For example, DFT has been used in studies of acid-catalyzed oxidative addition of the alkynyl C-H bond of this compound to square planar d⁸ iridium complexes. rsc.org Proposed mechanisms, supported by kinetics and DFT, involve initial protonation of the metal complex to generate a highly active cationic intermediate that forms a this compound adduct before deprotonation yields the product.

Organometallic samarium complexes have also been shown to undergo C-H bond activation of this compound mediated by single-electron transfer reactivity. Theoretical computations have been used to investigate the mechanism of this reaction, including the subsequent insertion of CO₂ into the samarium-alkynyl bond.

DFT studies have also contributed to understanding transition metal-catalyzed cascade C-H activation/cyclization reactions involving alkynes like this compound. rsc.org While this compound can be a reaction partner in such processes, in some cases, dimerization has been observed instead of double C-H activation when it was chosen as the terminal alkyne. rsc.org

Table 3: Examples of C-H Bond Activation Studies Involving this compound

Metal Complex/SystemType of C-H ActivationKey Findings from Theoretical StudiesSource
Square planar d⁸ iridium complexOxidative AdditionMechanism involves protonation of complex, adduct formation, and deprotonation.
Organometallic divalent Sm complexSingle-Electron TransferMechanism investigated for C-H activation and subsequent CO₂ insertion.
Transition metal-catalyzed reactionsVariousThis compound can participate, but sometimes dimerization is observed instead of double C-H activation in cascade reactions. rsc.org rsc.org

Ab Initio and Other Quantum Chemical Methods

Ab initio and other quantum chemical methods, derived from first principles of quantum mechanics, are used to study the electronic structure and properties of this compound and its complexes. stanford.edu These methods aim to provide accurate descriptions of molecular systems without relying on experimental data. nih.gov

MP2 Calculations

Second-order Møller-Plesset perturbation theory (MP2) is an ab initio method used to incorporate electron correlation effects, which are important for accurately describing molecular interactions. stanford.edunih.gov MP2 calculations have been applied to study complexes involving this compound, such as those with phenol (B47542) and acetylene. stanford.eduacs.org

Studies on phenol-phenylacetylene complexes utilized MP2 calculations with basis sets like 6-31+G(d,p) and 6-311++G(d,p) to optimize geometries and determine relative energies of different complex configurations. stanford.edu These calculations identified low-energy structures, including those with hydrogen bonding to the triple bond site of this compound. stanford.edu MP2 calculations were also used to refine structures initially obtained from the Effective Fragment Potential (EFP) method. stanford.edu

In studies of this compound-acetylene complexes, MP2 calculations with basis sets such as 6-311++G(d,p) and aug-cc-pVDZ were performed to investigate hydrogen-bonded structures. acs.org These calculations helped to determine the relative stability of different complex isomers and understand which molecule acts as the proton donor. acs.org While the M06-2X functional indicated two nearly isoenergetic global minima, MP2 calculations showed one complex to be the most stable. acs.org

MP2 calculations have also been used in conjunction with other methods, such as in G3(MP2,CC)//B3LYP calculations, to study reaction potential energy surfaces, like the reaction of phenyl radical with this compound. osti.gov

CCSD(T) Calculations

Coupled cluster with single and double excitations and perturbative triple excitations [CCSD(T)] is considered a high-level ab initio method, often referred to as the "gold standard" for its accuracy in calculating interaction energies and other molecular properties for small to medium-sized systems. nih.govresearchgate.net

CCSD(T) calculations have been employed to provide reliable estimates for the interaction energy and free energy of complexes involving this compound. nih.govrsc.org For instance, CCSD(T) calculations were used to study the binary complex between this compound and borane-trimethylamine, providing interaction energies that agreed with experimental observations. nih.govrsc.org These calculations, combined with DFT-SAPT analysis, indicated that dispersion interaction plays a major role in the formation of the complex, along with electrostatic contributions. nih.govrsc.org

CCSD(T) calculations at the complete basis set (CBS) limit have also been used to establish the formation of displaced π-stacked heterodimers between this compound and 1,3,5-triazine, based on geometries obtained from lower-level methods like DFT and MP2. psu.edu Additionally, CCSD(T) calculations have been applied to investigate the potential energy surface of the this compound-argon complex, characterizing global and local minima. aip.org

CCSD(T) calculations have also been used to study the rearrangement of benzylidenecarbene to this compound, with the results being consistent with experimental findings regarding the preference for hydrogen shift. nih.gov

ONIOM and ONIOM-MD Studies

The ONIOM (Our own N-layered Integrated molecular Orbital + molecular Mechanics) method is a hybrid computational technique that divides a system into layers treated with different levels of theory, typically combining high-level quantum mechanics (QM) for a crucial region with lower-level QM or molecular mechanics (MM) for the rest of the system. acs.orgresearchgate.net This allows for the study of large and complex systems that would be computationally too expensive to treat entirely with high-level QM methods. acs.orgresearchgate.net ONIOM can be used for geometry optimization, vibrational analysis, and molecular dynamics simulations. acs.org

ONIOM studies, including ONIOM-MD simulations, have been extensively applied to investigate the mechanism and selectivity of the Rh-catalyzed polymerization of this compound. acs.orgcolab.wsresearchgate.netnih.gov These studies utilized ONIOM to understand the reaction pathways, regioselectivity (head-to-tail insertion), and stereochemistry (formation of cis-transoidal poly(this compound)). acs.orgcolab.wsresearchgate.netnih.gov The ONIOM calculations supported the Rh(I) insertion mechanism as the preferred pathway, with a lower activation enthalpy compared to Rh(III) insertion or Rh-carbene metathesis mechanisms. acs.orgcolab.wsresearchgate.netnih.gov

ONIOM-MD simulations, which combine the ONIOM approach with molecular dynamics, allow for the study of the dynamic behavior of these complex catalytic systems in solution. acs.orgacs.orgcolab.wsresearchgate.netnih.gov

Effective Fragment Potential (EFP) Method

The Effective Fragment Potential (EFP) method is a computationally efficient approach for modeling intermolecular interactions in non-covalently bound systems. stanford.eduq-chem.comusc.eduwikipedia.org It is derived from first principles quantum mechanics and provides an alternative to standard ab initio methods for describing interactions between molecules or between a QM region and its environment. stanford.eduq-chem.comusc.edu EFP treats molecules or parts of molecules as rigid fragments with precomputed potentials that include contributions from electrostatics, polarization, dispersion, and exchange-repulsion. stanford.eduq-chem.comusc.eduq-chem.com

EFP has been used in studies of phenol-phenylacetylene complexes as an initial step to locate low-energy structures, which were then refined using MP2 calculations. stanford.edu EFP potentials for phenol and this compound were generated and used to determine minima for the complex. stanford.edu The EFP method is considered computationally inexpensive and accurate for studying intermolecular interactions. stanford.eduq-chem.com

Anharmonic Computations of Vibrational Spectra

Anharmonic computations are crucial for accurately predicting vibrational spectra, especially for molecules with complex potential energy surfaces where harmonic approximations are insufficient. These methods account for the anharmonic nature of molecular vibrations, including overtones and combination bands. uva.nlarxiv.orgchemrxiv.orgresearchgate.net

Anharmonic calculations have been performed to analyze the vibrational spectra of this compound, particularly in the acetylenic and aromatic C-H stretching regions. uva.nlarxiv.orgchemrxiv.orgnih.gov Studies using ab initio anharmonic calculations with methods like second-order vibrational perturbation theory (VPT2) and vibrational configuration interaction (VCI) have successfully reproduced experimental infrared spectra of this compound and its deuterated isotopologue. uva.nlarxiv.orgchemrxiv.orgnih.gov These computations revealed that the complex spectral features in the acetylenic C-H stretching region arise from anharmonic coupling of modes localized on the acetylenic moiety with other ring modes. chemrxiv.orgnih.gov A careful treatment of anharmonicity, including 2- and 3-quanta modes, was found to be essential for understanding the detailed infrared spectrum of this compound. uva.nlarxiv.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system by solving Newton's equations of motion for the atoms. This allows for the study of dynamic processes, such as molecular motion, interactions, and reactions, over time. stanford.edunih.govaip.orgaip.org

MD simulations have been used to investigate the dynamics of molecules in liquid this compound. stanford.edu For example, classical MD simulations with potentials fitted to ab initio data were used to study the migration dynamics of phenol in liquid this compound. stanford.edu These simulations provided insights into the mechanism of phenol migration between binding sites on this compound, revealing details inaccessible to experimental methods. stanford.edu

Extended Lagrangian Born-Oppenheimer molecular dynamics simulations have been employed to study the shock-induced chemistry of liquid this compound. nih.govaip.orgaip.orgresearchgate.net These simulations, based on electronic structure theory, allowed researchers to investigate the initial chemical events occurring under shock compression. nih.govaip.orgaip.orgresearchgate.net The simulations revealed that the first density-increasing step under shock compression involves the polymerization of this compound molecules at the acetylene moiety. nih.govaip.orgaip.orgresearchgate.net They also enabled the identification of electronic signatures of reactivity and the capture of adiabatic shock heating and transient non-equilibrium states. nih.govaip.orgaip.orgresearchgate.net

Phenol Migration Dynamics in this compound Solution

Theoretical studies employing first-principles calculations and molecular dynamics have been utilized to examine the picosecond migration dynamics of phenol dissolved in liquid this compound. wikipedia.orgfishersci.no this compound presents two primary binding sites for hydrogen bond donors like phenol: the acetylenic triple bond and the aromatic ring. wikipedia.orgwikipedia.orgthegoodscentscompany.comfishersci.ch The hydroxyl functional group of phenol exhibits distinct vibrational frequencies depending on whether it is bound to the triple bond or the aromatic ring site. wikipedia.orgfishersci.no

Simulations and experiments, such as ultrafast two-dimensional infrared (2D IR) chemical exchange spectroscopy, have investigated the exchange process between these competitive hydrogen-bonding sites. wikipedia.org The appearance of off-diagonal peaks in 2D IR spectra provides evidence of this exchange. wikipedia.org Studies have determined the migration time of phenol between the triple and ring sites in this compound solution to be in the range of 3–5 picoseconds, showing good agreement between theoretical predictions and experimental observations. wikipedia.orgfishersci.nowikipedia.org

Interestingly, theoretical analyses suggest that the mechanism for this migration is significantly influenced by an indirect pathway, a finding that contrasts with some prior experimental interpretations. wikipedia.orgfishersci.no Furthermore, first-principles calculations indicate that the dynamics of this migration are primarily dictated by van der Waals forces rather than hydrogen bonding forces. wikipedia.orgfishersci.no Computational approaches such as the Effective Fragment Potential (EFP) method and MP2 theory have been employed to determine stable configurations and interaction energies of phenol-phenylacetylene complexes, revealing that hydrogen bonding to the triple site can be energetically favored over binding to the ring site in certain low-energy minima. wikipedia.org

Intermolecular Interactions and Hydrogen Bonding

This compound is recognized as a versatile molecule capable of engaging in various intermolecular interactions, acting as a multivalent binding partner. thegoodscentscompany.comfishersci.chwikidata.org It possesses an acetylenic CH group that can function as a hydrogen bond donor, and the π electron systems of both the acetylene and benzene (B151609) moieties can serve as hydrogen bond acceptors. thegoodscentscompany.comfishersci.chwikidata.org This dual nature has led to this compound being described as a "hydrogen bonding chameleon." thegoodscentscompany.comwikidata.org

The interaction preferences of this compound with other molecules, particularly those containing OH groups like alcohols, have been extensively studied. thegoodscentscompany.comfishersci.ch The molecule offers two notably attractive π binding sites: the phenyl ring and the acetylenic triple bond. wikipedia.orgthegoodscentscompany.comfishersci.ch The preferred docking site for a solvent molecule can be influenced by systematically varying the solvent or by methylating the aromatic or acetylenic CH groups, which impacts the electron density distribution and the magnitude of London dispersion interactions. thegoodscentscompany.comfishersci.ch

Computational methods, including high-level ab initio calculations such as CCSD(T) and various Density Functional Theory (DFT) approaches (e.g., B3LYP-D3 and M06-2X), are utilized to investigate the structures, interaction energies, and relative stabilities of complexes formed between this compound and other molecules. thegoodscentscompany.comfishersci.chwikidata.org These calculations help in understanding the nature and strength of the intermolecular forces at play and the factors that govern the docking preferences.

Beyond hydrogen bonding, π-π interactions, such as stacking or near-stacking geometries between the phenyl rings of interacting molecules, are also found to play a significant role in the solution-phase dynamics of this compound systems. wikipedia.org

σ and π Type Hydrogen-Bonded Configurations

This compound is capable of forming both σ and π types of hydrogen bonds depending on the interacting partner and the specific site of interaction. The acetylenic C-H bond can act as a σ hydrogen bond donor to an electronegative atom on another molecule. Conversely, the electron-rich π systems of the triple bond and the aromatic ring can act as hydrogen bond acceptors, forming π hydrogen bonds with hydrogen bond donors. thegoodscentscompany.comfishersci.chwikidata.org

Studies involving complexes of this compound with molecules like water, methanol, ammonia (B1221849), and methylamine (B109427) have demonstrated how the intermolecular structure can change upon substitution in the interacting molecule. wikidata.org This can lead to a switching of the dominant interaction type, from primarily electrostatic interactions to dispersion forces, and can favor the formation of π hydrogen-bonded complexes in certain cases. wikidata.org

Ab initio molecular orbital calculations have been used to investigate the structures and stabilities of these complexes, distinguishing between σ and π interactions. For instance, studies have indicated that hydrogen fluoride (B91410) (HF) can form a π complex with this compound, while water (H₂O) and ammonia (NH₃) tend to form σ complexes. fishersci.no These computational analyses help in rationalizing experimental spectroscopic shifts observed for such complexes. fishersci.no

van der Waals (vdW) Forces

Van der Waals (vdW) forces represent a crucial component of the intermolecular interactions involving this compound. These weakly interacting forces are significant in systems containing aromatic molecules and play a notable role in the behavior of this compound in solution and in its complexes. wikipedia.orgfishersci.nowikipedia.orgfishersci.se

In the context of phenol migration dynamics in this compound solution, first-principles calculations have concluded that vdW forces are the primary drivers of the observed dynamics, outweighing the influence of hydrogen bonding forces. wikipedia.orgfishersci.no This highlights the substantial cumulative effect that vdW forces can have, even though they are generally considered the weakest type of intermolecular attraction between individual atoms or molecules. fishersci.se

Applications and Emerging Research Areas

Medicinal Chemistry

In medicinal chemistry, phenylacetylene (B144264) and its derivatives are utilized in the synthesis of biologically active compounds and are being explored for their potential as enzyme inhibitors and components in drug delivery systems. verypharm.comguidechem.comchemimpex.com

Synthesis of Biologically Active Compounds

This compound is a key intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals. verypharm.compubcompare.aiguidechem.comchemimpex.com The terminal alkyne group can undergo various reactions, such as Sonogashira coupling, click chemistry, and additions to carbonyl compounds, to construct complex molecular architectures relevant to drug discovery. guidechem.comresearchgate.netrsc.orgrsc.org For instance, it is used in the synthesis of acetylene (B1199291) alcohols, which are important intermediates for biologically active compounds in the pharmaceutical industry. upi.edu The incorporation of the this compound moiety can influence the physicochemical properties and biological activity of the resulting molecules. nih.govsci-hub.se

Enzyme Inhibitors (Tyrosinase, Alpha Glucosidase)

Research has explored this compound derivatives as potential inhibitors of enzymes like tyrosinase and alpha-glucosidase. researchgate.net Studies have synthesized and evaluated this compound and isoxazole (B147169) analogues of arjunolic acid for their inhibitory potential against these enzymes. researchgate.net Some of these analogues have demonstrated potent inhibitory activity, in some cases exceeding that of standard drugs. researchgate.net For example, specific analogues showed significant tyrosinase inhibition with IC₅₀ values lower than kojic acid, and potent alpha-glucosidase inhibition comparable to acarbose. researchgate.net

Here is a table summarizing some research findings on this compound analogues as enzyme inhibitors:

Compound TypeTarget EnzymeKey FindingReference
This compound and isoxazole analogues of arjunolic acidTyrosinaseSome analogues showed more potent inhibition than kojic acid. researchgate.net
This compound and isoxazole analogues of arjunolic acidAlpha GlucosidaseSome analogues showed potent inhibition comparable to acarbose. researchgate.net
1,3,4-Thiadiazole DerivativesAlpha-GlucosidaseSome analogues showed excellent inhibitory activity (IC₅₀ values). acs.org

Potential in Drug Delivery Systems (Polymeric)

This compound's ability to undergo polymerization makes it relevant in the development of polymeric materials for drug delivery systems. verypharm.com Polymers can be utilized to encapsulate, protect, and control the release of therapeutic agents. sigmaaldrich.comnih.govnih.gov Polythis compound, formed by the polymerization of this compound, exhibits properties that could be advantageous for such applications. verypharm.com Research in polymer-based drug delivery systems explores various polymeric architectures and their ability to respond to stimuli, target specific sites, and enhance drug efficacy and reduce toxicity. sigmaaldrich.comnih.govmdpi.com While the direct use or specific examples of this compound-based polymers in drug delivery systems were not extensively detailed in the provided results, the general potential of polythis compound in polymer science suggests its consideration in this area. verypharm.com

Materials Science

This compound plays a significant role in materials science, particularly in the development of organic electronics, photonics, and carbonaceous nanostructures. verypharm.comchemimpex.comdataintelo.com

Organic Electronics and Photonics

This compound derivatives and polymers are of interest in the field of organic electronics and photonics due to their electronic and optical properties. verypharm.comchemimpex.comdataintelo.comdokumen.pubcapes.gov.br The conjugated π-system within this compound allows for electron delocalization, which is essential for conductivity and light-matter interactions in organic electronic and photonic devices such as organic light-emitting diodes (OLEDs), organic solar cells, and sensors. dokumen.pubcapes.gov.bracs.org this compound can be incorporated into conjugated polymers, such as polythis compound, which exhibit notable electrical and optical characteristics. verypharm.com Studies have also investigated the effect of this compound linkers on the nonlinear optical properties of chromophores, highlighting its role in tuning photonic behavior. nih.gov

Carbonaceous Nanostructures

This compound is implicated in the formation of carbonaceous nanostructures, including polycyclic aromatic hydrocarbons (PAHs) and carbon nanotubes. kaust.edu.sanih.govacs.orgacs.orgtandfonline.com It has been identified as a key intermediate in the hydrogen-abstraction this compound-addition (HAPaA) mechanism, a proposed pathway for the formation and growth of PAHs, which are considered building blocks of carbonaceous nanostructures like soot in combustion and astrophysical environments. kaust.edu.sanih.govacs.orgacs.org This mechanism provides an alternative route for the combination of peri-condensed aromatic hydrocarbons (PCAHs) via an acetylene linker. kaust.edu.sanih.govacs.org Furthermore, phenyl derivatives, potentially including this compound, have been explored as carbon sources for the synthesis of carbon nanotubes via chemical vapor deposition. tandfonline.com

Molecular Electronics (Cyclic [n]paraphenyleneacetylenes)

Cyclic [n]paraphenyleneacetylenes ([n]CPPAs) are a class of carbon-rich macrocycles composed of alternating para-linked phenyl rings and acetylene units. These structures are of interest in molecular electronics due to their unique electronic properties and well-defined cyclic architectures. tandfonline.comtandfonline.comresearchgate.net Computational studies employing density functional theory (DFT) have been used to investigate the strain energies and heats of formation of [n]CPPAs containing up to ten this compound units. tandfonline.comtandfonline.comresearchgate.net These studies indicate that the strain energies of [n]CPPAs decrease as the number of this compound units increases, while their heats of formation steadily increase. tandfonline.comtandfonline.comresearchgate.net The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) gaps, have also been computationally examined, revealing an odd-even difference in the HOMO-LUMO gaps of belt-shaped [n]CPPAs. tandfonline.com For smaller odd-numbered [n]CPPAs like tandfonline.com-, researchgate.net-, rsc.org-, and researchgate.netCPPA, the HOMOs are found to be doubly degenerate. tandfonline.com The rigid this compound scaffolds within these cyclic structures contribute to their potential as components in molecular electronic devices. researchgate.net

Development of Membranes (Oxygen Permeation)

Poly(substituted this compound)s are recognized as rigid polymers exhibiting good oxygen permselectivity, making them suitable for use as oxygen permeation membrane materials. mdpi.com These polymers are generally soluble and can form membranes. mdpi.com While most reported poly(substituted acetylene)s adopt a cis-transoid conformation, variations in structure and substituents can significantly impact their membrane performance. mdpi.com

Research has explored the oxygen and nitrogen permeability coefficients (PO2 and PN2) of polyphenylacetylenes with different functional groups. For instance, membranes derived from polyphenylacetylenes containing carbamate (B1207046) groups have shown significantly higher permeability coefficients compared to those without such groups. mdpi.com Polymers with higher molecular weights and specific substituent arrangements exhibit improved solubility and membrane-forming abilities. mdpi.com

Table 1 illustrates the oxygen permeability coefficients for selected polythis compound membranes:

Polymer TypePO2 (Barrer)PO2/PN2Reference
Poly(this compound) (Poly(4) in Ref. mdpi.com)3.09- mdpi.com
Poly(this compound) with one carbamate group (Poly(2) in Ref. mdpi.com)188- mdpi.com
Poly(this compound) with two carbamate groups (Poly(3) in Ref. mdpi.com)420- mdpi.com
Poly[1-phenyl-2-(p-trimethylsilyl)this compound] (poly(TMSDPA))1100–1500- rsc.orgrsc.org
Poly[1-phenyl-2-(p-tert-butyl)this compound] (poly(TBDPA))1100- rsc.orgrsc.org

Studies on copolymers of silyl (B83357) group-containing diphenylacetylenes with tert-butyl group-containing dithis compound (B1204595) have also demonstrated high gas permeability. rsc.orgrsc.org The oxygen permeability coefficients of these copolymers and their desilylated analogues increased with an increasing composition ratio of the tert-butyl-substituted monomer. rsc.orgrsc.org The shape and size of oligosiloxanyl side groups in homopoly(this compound)s have been found to be more influential than composition in determining oxygen permselective membrane performance. researchmap.jp

Supramolecular Chemistry and Self-Assembly

Poly(this compound)s (PPAs) serve as versatile scaffolds for constructing supramolecular assemblies. pku.edu.cnresearchgate.net Their rigid, often helical, backbone can be functionalized with various pendants that facilitate non-covalent interactions, driving self-assembly into diverse structures such as fibers, nanospheres, gels, and liquid crystals. pku.edu.cnresearchgate.netnih.gov The helical nature of PPAs can lead to macroscopically chiral aggregates. pku.edu.cn The sense and elongation of the helical scaffold can be controlled, and functionalization allows for the incorporation of substituents with supramolecular binding abilities. pku.edu.cn

The self-assembly of PPAs is influenced by factors such as the polymer's structural characteristics, configuration, and conformation. pku.edu.cn Supramolecular interactions between pendant groups of different polymer chains contribute to the formation of organized structures. pku.edu.cn

Anion Detection utilizing this compound Scaffolding

This compound scaffolds have been utilized in the design of receptors for anion detection. rsc.orgnih.govnih.gov The rigid alkyne linkage in these scaffolds helps to preorganize binding cavities. nih.gov By incorporating hydrogen bond donors, such as urea (B33335) or sulfonamide groups, and electron-withdrawing chromophores onto the this compound framework, receptors can be created that exhibit a detectable response, such as a change in color or fluorescence, upon binding to anions. nih.govnih.govtandfonline.com

Research has explored the use of arylethynyl urea scaffolds for anion sensing. nih.gov These receptors can bind halides through various interactions, including CH-anion and anion-π interactions. nih.gov Studies on dithis compound-based anion receptors have shown fluorescence "turn-off" or "turn-on" signaling upon guest binding. nih.gov The optoelectronic response of this compound-based sensors to perturbations in their ground-state conformations can serve as a useful spectroscopic handle for visualizing binding events. nih.gov

Chiral Recognition and Asymmetric Catalysis

Poly(this compound)s, particularly those with helical structures, have garnered attention for their potential in chiral recognition and asymmetric catalysis. researchgate.netresearchgate.netacs.org The chiral helical backbone, coupled with the ability to incorporate synthetically selective pendant groups, allows for the creation of materials with applications in areas such as chiral stationary phases and asymmetric catalysis. researchgate.net

Helical poly(this compound)s bearing chiral pendants, such as amino acids or proline dipeptides, have been synthesized and investigated as catalysts in asymmetric reactions, such as the aldol (B89426) reaction. researchgate.net The helical conformation of the polymer can influence the stereochemical outcome of the catalyzed reaction. researchgate.net In some systems, the chirality of the solvent can induce a helical structure in a macromolecular catalyst based on a this compound framework, leading to high enantioselectivity in asymmetric reactions. acs.orgacs.org This phenomenon can also involve the amplification of homochirality. acs.orgacs.org

Nanoreactors

This compound has been used as a reactant molecule in studies involving carbon nanoreactors. nih.govworktribe.comresearchgate.net Carbon nanoreactors, such as carbon nanotubes and graphitized carbon nanofibers, can confine catalytic species and reactants, influencing reaction pathways and selectivity. nih.govworktribe.com

For example, the hydrosilylation of this compound catalyzed by a confined molecular catalyst like [Rh₄(CO)₁₂] has been studied within different carbon nanoreactors. nih.govworktribe.com The confinement effect within these nanostructures can alter the distribution of reaction products compared to bulk solution. nih.govworktribe.com Porous carbon nanoreactors have been shown to effectively stabilize catalytic nanoparticles and modulate the reaction environment, impacting the selectivity of reactions like the hydrosilylation of this compound. worktribe.com Hollow silica (B1680970) nanoreactors encapsulating platinum nanoparticles have also demonstrated good catalytic efficiency and stability for the semihydrogenation of alkynes, including this compound, at atmospheric hydrogen pressure. nih.gov The confinement of nanoparticles within the hollow structure can enhance structural stability and increase the collision frequency between reactants and the catalyst. nih.gov

Table 2 summarizes selected examples of nanoreactor applications involving this compound:

Nanoreactor TypeCatalystReaction TypeObserved EffectReference
Carbon Nanotubes/Nanofibers[Rh₄(CO)₁₂]Hydrosilylation of this compoundAltered product distribution, modulated selectivity depending on nanoreactor structure nih.govworktribe.com
Porous Carbon NanoreactorsCatalytic NanoparticlesHydrosilylation of this compoundEnhanced local concentration, modulated catalytic centers, tuned selectivity worktribe.com
Hollow Porous Silica NanoreactorsPt NanoparticlesSemihydrogenation of this compoundEnhanced catalytic efficiency and stability, confinement effect increases reactant-catalyst collision nih.gov

Bioorthogonal Chemistry (Implied connections in synthesis)

While this compound itself is not typically considered a primary bioorthogonal handle due to the reactivity of terminal alkynes in biological environments (e.g., with copper ions), its structural motif and derivatives play a role in the synthesis and development of reagents used in bioorthogonal chemistry. Bioorthogonal chemistry involves reactions that can occur within living systems without interfering with native biochemical processes. rsc.orgnih.govmit.edu Key reactions in this field include the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). rsc.orgmit.eduresearchgate.net

This compound units can be incorporated into more complex molecular structures that serve as precursors or components of bioorthogonal reagents. For instance, the synthesis of cyclooctyne (B158145) derivatives, important reagents for SPAAC, can involve synthetic strategies where this compound or related alkyne structures are utilized in intermediate steps or as model compounds for developing synthetic methodologies. rsc.orgmit.edu The "click chemistry" concept, which includes the CuAAC reaction, highlights the utility of alkyne functionalities for creating stable linkages, a principle relevant to the synthesis of probes and conjugates for bioorthogonal applications. rsc.orgresearchgate.net The ability to synthesize molecules with precise alkyne placement, often building upon methodologies developed for simpler alkynes like this compound, is crucial for creating effective bioorthogonal tools.

Experimental and Methodological Considerations in Phenylacetylene Research

Laboratory Preparation Procedures

The synthesis of phenylacetylene (B144264) in a laboratory setting can be achieved through several established methods, primarily involving elimination reactions or decarboxylation. Two common approaches include the elimination of hydrogen bromide from styrene (B11656) dibromide or α- or β-halostyrenes, and the elimination of carbon dioxide from phenylpropiolic acid. orgsyn.orgwikipedia.orgsciencemadness.orgchemeurope.com

One widely reported method involves the dehydrohalogenation of styrene dibromide (1,2-dibromoethylbenzene). This reaction typically utilizes a strong base, such as sodium amide in liquid ammonia (B1221849) or potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in a high-boiling solvent like glycerol (B35011) or ethanol (B145695). orgsyn.orgwikipedia.orgsciencemadness.orgchemeurope.comgoogle.comsciencemadness.org For instance, reacting styrene dibromide with an alkali metal hydroxide in the presence of a non-primary alcohol (C3-C5) which may contain up to 50% water at temperatures between 100°C and 175°C under at least autogenous pressure has been shown to yield this compound. google.com Another variation involves treating α-chlorostyrene or α-bromostyrene with sodamide, or β-chlorostyrene or β-bromostyrene with bases like sodium ethoxide or potassium hydroxide in alcohol, or molten potassium hydroxide. orgsyn.org

The decarboxylation of phenylpropiolic acid is another route to this compound, achievable by heating with agents such as phenol (B47542), aniline, or barium hydroxide. orgsyn.org

Detailed procedures often involve specific reagent ratios, solvents, temperatures, and reaction times to optimize yield and purity. For example, a procedure using 1,2-dibromoethylbenzene and sodium methoxide (B1231860) in tetrahydrofuran (B95107) under reflux conditions has been reported to achieve a high yield of this compound. chemicalbook.com

Catalytic Systems and Reaction Conditions

This compound participates in a variety of reactions, and the choice of catalytic system and reaction conditions is crucial for controlling selectivity and efficiency. It is a common substrate in coupling reactions, particularly the Sonogashira coupling, and also in hydrogenation and other transformations.

The Sonogashira coupling reaction, a widely used method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, frequently employs palladium catalysts in conjunction with a copper co-catalyst and a base. rsc.orglibretexts.orgwikipedia.org Various palladium catalysts, including Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂, as well as palladium complexes with bidentate ligands, have been utilized. libretexts.org Copper(I) iodide (CuI) is a common co-catalyst. libretexts.org The reaction is typically performed in the presence of an amine base, such as triethylamine (B128534) or piperidine, in solvents like tetrahydrofuran or acetonitrile. libretexts.orgwikipedia.orgmdpi.com

Variations of the Sonogashira coupling involving this compound have been developed, including copper-free conditions to avoid alkyne dimerization (Glaser coupling). wikipedia.org Palladium-nitrogen catalysts and N-heterocyclic carbene (NHC)-derived palladium complexes have shown effectiveness in copper-free Sonogashira reactions. libretexts.org Solid-supported palladium catalysts have also been explored for their recyclability in the Sonogashira coupling of aryl halides with this compound. mdpi.com Nickel, gold, silver, and iron catalysts have also been investigated as alternatives to palladium in Sonogashira-type couplings involving this compound. wikipedia.orgresearchgate.netresearchgate.net

This compound also undergoes hydrogenation to produce styrene or ethylbenzene. Selective hydrogenation to styrene is an important process, often requiring specific catalysts to prevent over-hydrogenation. Catalytic systems for this compound hydrogenation include those based on palladium, such as palladium-lead alloyed catalysts on calcium carbonate supports (Lindlar catalyst-like systems), and nickel catalysts. sciencemadness.orgchinesechemsoc.orgresearchgate.netmdpi.com Reaction conditions, including hydrogen pressure, temperature, solvent, and catalyst loading, significantly influence the conversion and selectivity of this compound hydrogenation. chinesechemsoc.orgresearchgate.net

Other reactions involving this compound and specific catalytic systems include hydrosilylation catalyzed by supported metal catalysts like Pt and Ru on inorganic matrices, oxidative carbonylation catalyzed by palladium complexes, and carboxylation catalyzed by silver-NHC complexes. researchgate.netcore.ac.ukcdnsciencepub.com

Table 1 provides examples of catalytic systems and reaction conditions used in selected reactions of this compound based on the search results.

Reaction TypeCatalystCo-catalystBaseSolventTemperature (°C)Other ConditionsProduct(s)
Sonogashira CouplingPd complex (e.g., Pd(PPh₃)₂Cl₂)CuIAmine (e.g., Et₃N, piperidine)THF, Acetonitrile, WaterRoom Temp - 100Inert atmosphere (N₂, Ar)Diaryl/vinyl acetylenes
Selective HydrogenationNi/biomass-based carbon materialsNoneNoneMeOH80H₂ (1-4 MPa)Styrene (selective)
Selective Hydrogenationα-MoCNoneNoneWater/cyclohexane (B81311) (25/5), Cyclohexane120CO + H₂O, H₂ + CO, H₂ (1 MPa)Styrene (selective)
HydrosilylationPt or Ru on MgO (sol-gel)NoneNoneNone (solvent-free)50N₂ atmosphereVinylsilanes (β-trans, α, β-cis isomers)
CarboxylationSilver-NHC complexesNoneCs₂CO₃DMFRoom TempCO₂ (1 atm)Propiolic acids
Oxidative CarbonylationPalladium iodide (PdI₂)NoneNoneMethanol/water0-40CODimethyl (2Z)-2-phenyl-2-butenedioate, 5,5-dimethoxy-3-phenyl-2(5H)-furanone

Characterization Techniques

Characterization of this compound and compounds derived from it is essential to confirm their identity, purity, and structural features. A range of spectroscopic and analytical techniques are employed in this compound research.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is routinely used for structural elucidation, providing detailed information about the hydrogen and carbon atoms within the molecule. nih.govupi.edu

Infrared (IR) spectroscopy is valuable for identifying functional groups. This compound exhibits characteristic absorption bands corresponding to the acetylenic C-H stretch, the C≡C stretch, and aromatic ring C-H stretches and C=C motions. acs.orgvaia.comaip.org Studies using IR spectroscopy have also provided insights into intermolecular interactions involving this compound, such as hydrogen bonding. acs.orgrsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study electronic transitions, particularly in conjugated systems like this compound and its polymers. nih.govsciforum.netresearchgate.net

Mass spectrometry (MS), including techniques like GC-MS and high-resolution mass spectrometry, is used to determine the molecular weight and fragmentation pattern of this compound and reaction products, aiding in identification and confirmation of purity. google.comacs.org

For polymeric this compound (poly(this compound)s), techniques such as size-exclusion chromatography (SEC) are used to determine molecular weight and molecular weight distribution. nih.govlcms.cz

Other techniques employed in the characterization of this compound-related compounds and materials include cyclic voltammetry (CV) for electrochemical properties, thermal analysis (DSC, TGA) for thermal stability, atomic force microscopy (AFM) for surface morphology and helical structure of polymers, and X-ray crystallography for determining solid-state structures. mdpi.comnih.govsciforum.netresearchgate.netacs.org Spectroscopic studies of this compound cation using techniques like cavity ring-down spectroscopy (CRDS) and photofragmentation spectroscopy have also been reported. acs.org

Safety Considerations (General handling of flammable/harmful compounds)

This compound is classified as a flammable and harmful compound. sciencemadness.org Therefore, its handling in the laboratory requires strict adherence to general safety protocols for working with flammable and harmful organic substances.

Personal protective equipment (PPE) is essential. This typically includes wearing safety goggles or a face shield to protect eyes from splashes, chemical-resistant gloves (such as nitrile or neoprene) to prevent skin contact, a lab coat or apron to protect clothing and skin, and closed-toe shoes. scienceready.com.austonybrook.eduyale.eduucblueash.educoloradocollege.eduucsc.eduvumc.org

Working in a well-ventilated area or a chemical fume hood is crucial to minimize exposure to potentially harmful vapors. scienceready.com.austonybrook.educoloradocollege.eduvumc.orgusu.edu Avoid inhaling fumes or vapors. ucblueash.eduusu.edu

Given its flammability, this compound should be kept away from ignition sources, including open flames, sparks, and hot surfaces. scienceready.com.aucoloradocollege.eduokstate.edu Heating of flammable liquids should ideally be done using alternatives to Bunsen burners, such as water baths or heating mantles. scienceready.com.au Storage of flammable liquids should be in designated flammable storage cabinets, segregated from incompatible materials like oxidizers. ucsc.eduokstate.edusolubilityofthings.com

Good laboratory hygiene practices are also vital. This includes washing hands thoroughly after handling chemicals and before leaving the laboratory, and never eating, drinking, smoking, or applying cosmetics in the laboratory area. stonybrook.eduucblueash.eduucsc.eduusu.edu

Proper waste disposal is critical. Organic substances, especially flammable and toxic ones, should not be poured down the drain. scienceready.com.austonybrook.educoloradocollege.edu Liquid organic waste should be collected in designated hazardous waste containers, clearly labeled with their contents and hazards. scienceready.com.aucoloradocollege.edusolubilityofthings.com Small quantities of volatile organic liquids may sometimes be evaporated in a fume hood, but larger quantities require collection by specialized waste disposal personnel. scienceready.com.aucoloradocollege.edu

Familiarity with the specific hazards of this compound, as detailed in its Safety Data Sheet (SDS), is highly recommended before handling. stonybrook.educoloradocollege.edusolubilityofthings.com Emergency procedures, including the location and use of safety showers, eyewash stations, and fire extinguishers, should be known to all laboratory personnel. stonybrook.eduucblueash.edu

Q & A

Basic Research Questions

Q. What established methodologies are recommended for synthesizing phenylacetylene in controlled laboratory environments?

  • Answer : Two primary methods are widely used:

  • Grignard reagent synthesis : Modified from Johnson’s procedure, this compound-d can be synthesized via ethylmagnesium bromide and this compound, followed by hydrolysis with deuterated water. This requires precise temperature control (48–49°C) and vacuum distillation for purification .
  • Aqueous-phase polymerization : Using rhodium catalysts in water, this compound is polymerized into poly(this compound) (PPA). This method emphasizes green chemistry principles and requires FTIR/NMR for structural validation .
    • Key considerations : For reproducibility, experimental sections must detail reagent purity, reaction conditions, and purification steps, as per journal guidelines .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?

  • Answer :

  • FTIR and NMR : Identify functional groups (e.g., C≡C stretch at ~2100 cm⁻¹ in FTIR) and aromatic proton signals (~7.45 ppm in ¹H NMR). Deuterated analogs show C-D bond shifts .
  • UV-Vis and fluorescence spectroscopy : Assess photothermal properties of PPA, with absorption peaks typically between 300–400 nm .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability, with decomposition temperatures >200°C for PPA .
    • Best practices : Limit redundant data presentation; prioritize essential spectra in the main text and archive raw datasets as supplementary material .

Advanced Research Questions

Q. How can kinetic contradictions in palladium-catalyzed reactions involving this compound be resolved?

  • Answer :

  • Variable Time Normalization Analysis (VTNA) : Determines reaction orders by plotting concentration against time × [reagent]^order. For Pd-catalyzed systems, orders of 1.2 in Pd, 0 in aryl iodide, and 0.4 in this compound were observed, suggesting rate-determining steps at transition states .
  • Comparative kinetic modeling : Use stirred batch reactors to validate rate equations against experimental data (e.g., activation energy calculations for Pt/γ-Al₂O₃-catalyzed hydrogenation) .
    • Data reconciliation : Address discrepancies by cross-referencing with isotope effect studies (e.g., deuterium labeling in equilibrium quench runs) .

Q. What role does this compound play in astrochemical studies, and how are its low-temperature behaviors analyzed?

  • Answer :

  • Interstellar medium (ISM) analogs : this compound is detected in TMC-1 via mid-IR spectroscopy. Laboratory simulations at 8 K using the Simulator for Astromolecules at Low Temperature (SALT) reveal sublimation dynamics and ice-phase IR signatures (e.g., C≡C vibrational modes at ~650 cm⁻¹) .
  • Sublimation kinetics : Track temperature-dependent IR absorption to model molecular behavior in cosmic dust environments .

Q. How do substituent effects on this compound influence regioselectivity in cobalt-catalyzed hydrothiolation?

  • Answer :

  • Hammett plot analysis : A positive slope (ρ = +1.2) indicates electron-withdrawing groups accelerate turnover-limiting steps due to negative charge accumulation. This guides mechanistic hypotheses (e.g., nucleophilic attack on cobalt intermediates) .
  • Functional group tolerance tests : Vary substituents (e.g., -NO₂, -OMe) to correlate electronic effects with product distribution (branched vs. linear alkenyl sulfides) .

Q. What strategies mitigate contradictions in this compound quantification during combustion modeling?

  • Answer :

  • Invasive vs. non-invasive sampling : Overestimations by ~4× in laminar flames (via GC-MS) are attributed to probe perturbations. Validate via computational fluid dynamics (CFD) simulations to adjust boundary conditions .
  • Sensitivity analysis : Identify rate-limiting steps in PAH sub-mechanisms to refine this compound formation pathways .

Methodological Guidelines

  • Experimental reproducibility : Document catalyst loading (e.g., 2 mg CuO/CNF for coupling reactions ), solvent effects (methanol vs. ether ), and quenching protocols (triethylsulfone sulfuric acid ).
  • Data presentation : Use tables for kinetic parameters (e.g., activation energies ) and figures for spectral comparisons (e.g., IR shifts in deuterated analogs ).
  • Ethical reporting : Clearly distinguish novel findings from prior work (e.g., intrinsic viscosity vs. softening point correlations in poly(this compound) ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.